Technical Documentation Center

Ethyl 2-amino-thiazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-amino-thiazole-4-carboxylate

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-thiazole-4-carboxylate (CAS 5398-36-7): A Comprehensive Technical Guide on Synthesis, Medicinal Chemistry, and Material Applications

Executive Summary Ethyl 2-amino-thiazole-4-carboxylate (ETAC), identified by CAS 5398-36-7, is a highly versatile, five-membered heterocyclic organic compound characterized by a thiazole ring bearing an amino group at th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-thiazole-4-carboxylate (ETAC), identified by CAS 5398-36-7, is a highly versatile, five-membered heterocyclic organic compound characterized by a thiazole ring bearing an amino group at the C2 position and an ethyl ester at the C4 position 1. The unique electronic distribution afforded by the electron-donating amine and the electron-withdrawing ester makes ETAC a privileged scaffold in both medicinal chemistry and advanced materials science. It serves as a critical building block for synthesizing P-glycoprotein modulators, CRM1 nuclear transport inhibitors, and conjugated polymers for organic photodetectors [[2]]() 34.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of ETAC is essential for predicting its behavior in synthetic workflows and biological assays. The following table consolidates the key quantitative data for ETAC 567.

PropertyValue / Description
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Melting Point 177–181 °C
Appearance Solid (White to pale yellow crystalline powder)
Functional Groups Primary amine, Thiazole heterocycle, Ethyl ester
Canonical SMILES CCOC(=O)c1csc(N)n1
InChI Key XHFUVBWCMLLKOZ-UHFFFAOYSA-N

Synthetic Methodology: The Hantzsch Thiazole Pathway

The primary industrial and laboratory route to synthesize ETAC is the Hantzsch thiazole synthesis. This convergent approach involves the condensation of an α-halocarbonyl compound with a thioamide derivative [[8]]().

Self-Validating Experimental Protocol

To ensure high fidelity and yield, the following protocol incorporates mechanistic causality and built-in validation checks at every step.

Step 1: Electrophile-Nucleophile Condensation

  • Action : Dissolve 1.0 equivalent of thiourea (nucleophile) in absolute ethanol. Slowly add 1.05 equivalents of ethyl bromopyruvate (electrophile) dropwise at room temperature under continuous stirring.

  • Causality : Ethanol provides a polar protic medium that stabilizes the transition state of the initial S-alkylation while maintaining reactant solubility. Dropwise addition prevents runaway exothermic degradation.

  • Validation Check : The solution will transition from clear to a pale yellow suspension. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3); the complete disappearance of the UV-active ethyl bromopyruvate spot confirms successful S-alkylation.

Step 2: Cyclodehydration (Reflux)

  • Action : Elevate the reaction temperature to 70–80 °C (reflux conditions) for 2 to 3 hours.

  • Causality : Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the amine nitrogen onto the carbonyl carbon. Subsequent elimination of a water molecule yields the fully conjugated, aromatic thiazole ring.

  • Validation Check : The initial suspension will clear into a homogenous solution as the soluble hydrobromide salt of ETAC is formed.

Step 3: Neutralization & Isolation

  • Action : Cool the mixture to room temperature and neutralize with an aqueous base (e.g., saturated NaHCO₃ or calcium carbonate) until a pH of 7–8 is achieved 9.

  • Causality : Neutralization converts the protonated ETAC hydrobromide salt into its free base form. The free base is insoluble in the aqueous-ethanolic mixture, driving rapid precipitation.

  • Validation Check : A copious white to pale-yellow precipitate will form immediately. Verify the pH using indicator paper.

Step 4: Purification & Verification

  • Action : Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol.

  • Causality : Cold water washing removes water-soluble inorganic byproducts (e.g., NaBr) and unreacted thiourea. Recrystallization exploits differential thermodynamic solubility to yield the pure product.

  • Validation Check : Conduct a melting point analysis. A sharp melting point of 177–181 °C strictly validates the purity of the synthesized ETAC 6.

Synthesis N1 Thiourea (Nucleophile) N3 S-Alkylation (Intermediate) N1->N3 N2 Ethyl Bromopyruvate (Electrophile) N2->N3 N4 Cyclodehydration (Ring Closure) N3->N4 N5 Ethyl 2-amino-thiazole-4-carboxylate (Target Scaffold) N4->N5

Fig 1. Hantzsch thiazole synthesis pathway for Ethyl 2-amino-thiazole-4-carboxylate.

Pharmaceutical & Biological Applications

ETAC is not merely a passive structural intermediate; its inherent biological activity and functional group versatility make it a cornerstone in modern drug discovery.

P-glycoprotein (P-gp) Modulation

Multidrug resistance (MDR) remains a primary hurdle in oncology, often mediated by the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump. ETAC is utilized to synthesize amino acid-derived thiazole peptidomimetic analogues, such as TTT-28 2. By functionalizing the C2 amine and C4 carboxylate of ETAC with bulky lipophilic groups (e.g., 3,4,5-trimethoxybenzoyl moieties), researchers create potent P-gp modulators. These compounds inhibit the efflux pump, thereby restoring the intracellular accumulation and cytotoxic efficacy of chemotherapeutics like paclitaxel and doxorubicin in resistant cell lines 2.

Mechanism M1 ETAC Scaffold M2 Peptidomimetic Functionalization M1->M2 M3 P-glycoprotein (P-gp) Binding M2->M3 M4 Efflux Pump Inhibition M3->M4 M5 Intracellular Drug Accumulation & Cytotoxicity M4->M5

Fig 2. Pharmacological pathway of ETAC-derived P-glycoprotein modulators.

Antimicrobial & Cytotoxic Mechanisms

In its unmodified form, ETAC acts as an inhibitor of protein synthesis. Mechanistically, it binds to DNA and inhibits transcription, which halts the production of proteins vital for cell division 1. This intrinsic activity translates into measurable cytotoxicity against cancer cell lines and provides a rationale for its use in treating infections resistant to standard platinum-based chemotherapies 1.

CRM1 Nuclear Transport Inhibition

ETAC is also a critical precursor in the synthesis of substituted-heterocyclic azole compounds designed to modulate Chromosomal Maintenance 1 (CRM1) activity. CRM1 inhibitors block the nuclear export of tumor suppressor proteins, forcing their accumulation in the nucleus and triggering apoptosis in neoplastic disorders 3.

Advanced Material Applications: Organic Photodetectors

Beyond biology, ETAC bridges the gap into optoelectronics. It is utilized to synthesize 2-aminothiazole-4-carboxylate Schiff bases, which act as strong electron-withdrawing building blocks for novel conjugated polymers [[4]]().

Through precise alkyl chain engineering, these ETAC-derived polymers are integrated into high-performance panchromatic Organic Photodetectors (OPDs) and Fingerprint-on-Display (FoD) sensors. These materials achieve exceptional optoelectronic metrics, including a responsivity of 0.42 A/W, specific detectivity of 2.6 × 10¹³ Jones under near-infrared irradiation, and rapid microsecond response times [[4]]().

Safety, Toxicity, & Handling Protocols

Due to its biological activity, ETAC must be handled with stringent laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements 7.

GHS Hazard CodeDescriptionMitigation Strategy
H302 Harmful if swallowedDo not eat/drink in the workspace.
H315 Causes skin irritationWear chemical-resistant nitrile gloves.
H319 Causes serious eye irritationUse tightly fitting safety goggles/eyeshields.
H335 May cause respiratory irritationHandle exclusively inside a certified fume hood; use an N95 respirator if aerosolized 6.

References

  • [5] PharmaCompass - CAS 5398-36-7 - Uses, DMF, Dossier, Manufacturer, Supplier.[Link]

  • [2] PubMed Central (PMC) - Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.[Link]

  • [9] ACS Publications - Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues.[Link]

  • [3] Google Patents - WO2011109799A1 - Nuclear transport modulators and uses thereof.

  • [4] ResearchGate - Development of Conjugated Polymers from Pharmaceutical Intermediates for High‐Performance Panchromatic Organic Photodetectors.[Link]

  • [7] PubChem - Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216.[Link]

Sources

Exploratory

Engineering the Pharmacophore: A Comprehensive Technical Guide to Ethyl 2-Amino-Thiazole-4-Carboxylate

Ethyl 2-aminothiazole-4-carboxylate (ETAC) is a highly versatile heterocyclic building block that has become a cornerstone in modern medicinal chemistry and agrochemical development. Characterized by a sulfur- and nitrog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-aminothiazole-4-carboxylate (ETAC) is a highly versatile heterocyclic building block that has become a cornerstone in modern medicinal chemistry and agrochemical development. Characterized by a sulfur- and nitrogen-containing five-membered aromatic ring, this compound provides a rich scaffold for rational drug design. By offering multiple orthogonal sites for derivatization, ETAC enables researchers to synthesize complex libraries of bioactive molecules targeting everything from multidrug-resistant bacteria to oncogenic signaling pathways.

This whitepaper deconstructs the structural logic, synthetic methodologies, and pharmacological applications of ETAC, providing researchers with a rigorously grounded framework for utilizing this pharmacophore in drug discovery.

Physicochemical Profiling & Structural Logic

The utility of ETAC (CAS: 5398-36-7) stems from its unique electronic distribution. The molecule features three distinct reactive domains:

  • The 2-Amino Group: Acts as a primary nucleophile, readily participating in acylation, sulfonylation, and Schiff base formation.

  • The 4-Ethyl Ester: Serves as an electrophilic center that can be hydrolyzed to a carboxylic acid or directly converted into secondary amides.

  • The Thiazole Core: Provides a rigid aromatic framework capable of acting as both a hydrogen bond acceptor (via the nitrogen) and a lipophilic interaction site (via the sulfur), which is critical for target protein binding .

Quantitative Molecular Descriptors

To predict the pharmacokinetic behavior of ETAC derivatives, it is essential to understand the baseline physicochemical properties of the parent scaffold. The following data summarizes the core metrics used in Lipinski's Rule of Five evaluations .

PropertyValueClinical / Synthetic Relevance
IUPAC Name Ethyl 2-amino-1,3-thiazole-4-carboxylateStandard nomenclature for regulatory filing.
Molecular Formula C₆H₈N₂O₂SBaseline for mass spectrometry (Exact Mass: 172.03 Da).
Molecular Weight 172.20 g/mol Low MW allows for extensive derivatization without exceeding 500 Da.
Melting Point 177 – 182 °CIndicates high crystalline stability; useful for purity validation.
XLogP3 1.2Optimal lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area 93.5 ŲEnsures favorable hydrogen bonding without restricting cellular uptake.
Logical Reactivity Framework

Reactivity ETAC Ethyl 2-Amino-Thiazole-4-Carboxylate (Core Pharmacophore) Amino 2-Amino Group (Nucleophilic Center) ETAC->Amino Ester 4-Ethyl Ester (Electrophilic Center) ETAC->Ester Ring Thiazole Core (H-Bonding/Aromatic) ETAC->Ring Amidation Acylation / Schiff Base (Enhances Target Specificity) Amino->Amidation Hydrolysis Hydrolysis / Amidation (Modulates Solubility) Ester->Hydrolysis Binding Target Protein Binding (Anchors to Active Sites) Ring->Binding

Diagram 1: Structural reactivity logic of ETAC defining its role in drug derivatization.

Synthetic Methodology: The Hantzsch Pathway

The most robust and scalable method for synthesizing ETAC is the Hantzsch thiazole synthesis. This bimolecular condensation relies on the reaction between an α-haloketone (ethyl bromopyruvate) and a thioamide (thiourea).

Step-by-Step Protocol & Mechanistic Causality

The following protocol is engineered as a self-validating system, ensuring that each step drives the reaction forward while inherently purifying the intermediate states .

Step 1: Reagent Solvation

  • Action: Dissolve 0.05 mol (9.75 g) of ethyl bromopyruvate and 0.10 mol (7.61 g) of thiourea in 50 mL of absolute ethanol.

  • Causality: Absolute ethanol is selected because its polar protic nature solvates both the highly polar thiourea and the organic haloketone. Furthermore, the protic solvent stabilizes the zwitterionic transition state during the initial nucleophilic attack of the sulfur atom onto the α-carbon of the pyruvate.

Step 2: Thermal Activation (Reflux)

  • Action: Stir and reflux the mixture at 70°C for 12 to 24 hours. Monitor via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (3:1) mobile phase.

  • Causality: The cyclization step (dehydration to form the aromatic ring) requires thermal energy to overcome the activation barrier. Refluxing at 70°C ensures complete conversion without inducing thermal degradation of the ethyl ester group.

Step 3: Solvent Evaporation & Quenching

  • Action: Cool the mixture to room temperature and concentrate it in vacuo to half its volume. Pour the remaining solution into 100 mL of ice-cold distilled water.

  • Causality: Removing the ethanol shifts the solubility equilibrium. Pouring the mixture into ice water precipitates non-polar organic impurities, while the target ETAC remains dissolved as a highly soluble hydrobromide salt (formed by the HBr byproduct of the condensation).

Step 4: Basification & Precipitation

  • Action: Dropwise add 2M NaOH to the aqueous solution until the pH reaches 10.

  • Causality: The thiazole nitrogen is protonated. Adding NaOH neutralizes the hydrobromide salt, deprotonating the nitrogen. Because the free base form of ETAC has low aqueous solubility (XLogP ~1.2), it rapidly crashes out of solution as a light brown/pale yellow precipitate.

Step 5: Isolation & Recrystallization

  • Action: Filter the precipitate under a vacuum, wash with cold water, and recrystallize using an ethanol/water mixture to yield the pure product (~70-90% yield).

Experimental Workflow Visualization

SynthesisWorkflow Step1 1. Reagent Solvation Ethyl Bromopyruvate + Thiourea Step2 2. Thermal Activation Reflux in Ethanol (70°C) Step1->Step2 Initiate Condensation Step3 3. Concentration & Quench Ice Water Addition Step2->Step3 Drive Cyclization Step4 4. Basification (pH 10) 2M NaOH Addition Step3->Step4 Isolate HBr Salt Step5 5. Filtration & Isolation Recrystallization Step4->Step5 Precipitate Free Base

Diagram 2: Step-by-step experimental workflow for the Hantzsch synthesis of ETAC.

Analytical Validation (Self-Validating System)

To confirm the success of the synthesis, the protocol relies on orthogonal spectroscopic validation:

  • FT-IR Spectroscopy: The disappearance of the ketone carbonyl stretch (~1720 cm⁻¹) from the starting ethyl bromopyruvate, and the appearance of primary amine N-H stretching bands (~3400 and 3200 cm⁻¹) confirms the integration of thiourea.

  • ¹H NMR (400 MHz, CDCl₃): The definitive marker of successful cyclization is the appearance of a sharp singlet at δ ~7.9 - 8.0 ppm , corresponding to the isolated C5 proton on the newly formed aromatic thiazole ring.

Pharmacological Applications & Derivatization Pathways

Because 2-aminothiazoles are privileged scaffolds, ETAC is heavily utilized in the synthesis of diverse therapeutic agents .

Antimicrobial Agents (Schiff Bases)

By reacting the 2-amino group of ETAC with various benzaldehydes in the presence of glacial acetic acid, researchers generate Schiff bases (imines). These derivatives exhibit significant binding affinity against UDP-N-acetylmuramate/L-alanine ligase, a critical enzyme in bacterial cell wall synthesis. The lipophilic nature of the resulting imine allows the drug to penetrate the bacterial membrane, while the thiazole core anchors the molecule within the enzyme's active site .

Anticancer Agents (Beta-Catenin Inhibition)

In colorectal cancer research, ETAC is conjugated with phthaloyl amino acids via dicyclohexylcarbodiimide (DCC) coupling to form complex amides. These specific derivatives have been shown to target beta-catenin , a critical transcription factor in the Wnt signaling pathway. By binding to beta-catenin, the ETAC derivatives inhibit its nuclear translocation, thereby arresting the transcription of oncogenes and inducing apoptosis in HCT 116 colorectal cancer cell lines .

Biological Pathway Visualization

BioPathway Drug ETAC Phthaloyl Conjugate (Anticancer Derivative) Target Beta-Catenin Protein (Wnt Signaling Pathway) Drug->Target Active Site Binding Inhibition Inhibition of Nuclear Translocation Target->Inhibition Pathway Blockade Transcription Downregulation of Oncogenic Transcription Inhibition->Transcription Signal Arrest Outcome Apoptosis & Reduced Cell Proliferation Transcription->Outcome Therapeutic Efficacy

Diagram 3: Mechanism of action for ETAC derivatives targeting the Wnt/beta-catenin pathway in cancer.

References

  • National Center for Biotechnology Information. "Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216". PubChem. URL:[Link]

  • Latif, M., et al. "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking". PubMed Central (PMC). URL:[Link]

  • Pakistan Journal of Pharmaceutical Sciences. "Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents". PubMed. URL:[Link]

  • Rouf, A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". MDPI. URL:[Link]

  • Drug Design, Development and Therapy. "Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation". Dove Medical Press. URL:[Link]

Foundational

Strategic Design and Biological Profiling of 2-Aminothiazole Derivatives: A Technical Whitepaper

Executive Summary The 2-aminothiazole pharmacophore represents a privileged scaffold in modern medicinal chemistry. Characterized by a five-membered heterocyclic ring containing electron-donating nitrogen and sulfur atom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole pharmacophore represents a privileged scaffold in modern medicinal chemistry. Characterized by a five-membered heterocyclic ring containing electron-donating nitrogen and sulfur atoms, this structural motif facilitates diverse non-covalent interactions—such as hydrogen bonding, π-π stacking, and metal chelation—with a wide array of biological targets[1]. This whitepaper synthesizes current mechanistic paradigms, quantitative efficacy data, and self-validating experimental workflows essential for the development of novel 2-aminothiazole derivatives.

Mechanistic Paradigms of Biological Activity

Anticancer Efficacy and Target Modulation

The antineoplastic activity of 2-aminothiazole derivatives is highly dependent on regioselective substitutions. Compounds bearing halogenated phenyl rings or lipophilic substituents (e.g., butylidene) at the C4 or C5 positions exhibit enhanced cellular penetration and potent cytotoxicity[2]. Mechanistically, these derivatives act as dual-action agents: they inhibit Topoisomerase II, leading to catastrophic double-strand DNA breaks and subsequent G2/M cell cycle arrest, while simultaneously downregulating the PI3K/Akt survival pathway to induce apoptosis[2][3]. Furthermore, novel paeonol-aminothiazole hybrids have demonstrated superior efficacy against gastrointestinal adenocarcinomas by disrupting critical intracellular signaling cascades[4].

Antimicrobial and Anti-inflammatory Action

In the realm of infectious diseases, 2-aminothiazoles modified with piperazine moieties display broad-spectrum antibacterial activity. These derivatives are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, primarily by inhibiting the FabH enzyme and disrupting bacterial cell wall synthesis[3][5]. Beyond antimicrobial applications, specific 2-aminothiazole analogs function as potent modulators of inflammation by reducing prostaglandin E2 (PGE2) production in human adenocarcinoma cells, offering a safer alternative to traditional COX-2 inhibitors which are often plagued by gastrointestinal and cardiovascular toxicity[6].

Quantitative Efficacy Profiling

The following table summarizes the biological activity of key 2-aminothiazole derivatives, highlighting the structure-activity relationship (SAR) across different therapeutic targets.

Compound Class / ModificationTarget Cell Line / PathogenPrimary MechanismBiological ActivityRef
Compound 28 (meta-halogenated)HT29 (Human Colon Cancer)Topo-II InhibitionIC50 = 0.63 µM[2]
Compound 13c (Paeonol hybrid)AGS (Gastric Adenocarcinoma)Apoptosis InductionIC50 = 4.0 µM[4]
Compound 20 (4,5-Butylidene)SHG-44 (Human Glioma)PI3K/Akt ModulationIC50 = 4.03 µM[2]
Compound 4d (Piperazine-linked)MRSA (Gram-positive)Cell Wall DisruptionMIC = 4 µg/mL[5]
Compound 5e (Metronidazole hybrid)E. coli FabH EnzymeFabH InhibitionIC50 = 4.9 µM[3]

Visualizations of Mechanisms and Workflows

Mechanisms Core 2-Aminothiazole Derivatives Topo Topoisomerase II Core->Topo Inhibits PI3K PI3K / Akt Pathway Core->PI3K Inhibits FabH FabH Enzyme (Bacteria) Core->FabH Inhibits PGE2 PGE2 Production Core->PGE2 Downregulates DNA DNA Double-Strand Breaks Topo->DNA Induces Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Promotes Lysis Bacterial Cell Death FabH->Lysis Disrupts Cell Wall Inflam Reduced Inflammation PGE2->Inflam DNA->Apoptosis

Multi-target mechanistic pathways of 2-aminothiazole derivatives in biological systems.

Workflow Synth Hantzsch Synthesis (Ethanol, 80°C) Char Structural Validation (1H-NMR, 13C-NMR, MS) Synth->Char Assay Biological Assays (MTT / Microdilution) Char->Assay Data Data Synthesis (IC50 / MIC Calculation) Assay->Data Control Internal Controls (5-FU / Streptomycin) Control->Assay

Self-validating experimental workflow for the synthesis and biological evaluation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationale for every critical step.

Protocol 1: Regioselective Synthesis of the 2-Aminothiazole Core (Hantzsch Reaction)
  • Reagent Preparation: Dissolve equimolar amounts of thiourea and the selected α-haloketone in absolute ethanol. Causality: Ethanol is selected as the solvent because its polarity stabilizes the charged transition states during the nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone.

  • Cyclodehydration: Reflux the mixture at 80°C for 4–6 hours. Causality: Maintaining the reaction at exactly 80°C provides the precise thermodynamic activation energy required to drive the cyclodehydration step to completion, preventing the accumulation of uncyclized, acyclic intermediates without causing thermal degradation of labile functional groups.

  • Validation & Purification: Monitor the reaction via TLC. Upon completion, precipitate the product in ice water, neutralize with 10% Na2CO3, and recrystallize from ethanol. Causality: Neutralization shifts the equilibrium to yield the free base, while recrystallization exploits differential solubility to remove unreacted starting materials. The structure must be validated via 1H-NMR and LC-MS prior to any biological testing to ensure assay integrity.

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., HT29, A549) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized 2-aminothiazole derivatives (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil). Causality: The vehicle control ensures that solvent toxicity is not confounding the results, while the positive control benchmarks the sensitivity and dynamic range of the assay[4].

  • Metabolic Readout: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting crystals in DMSO and measure absorbance at 570 nm. Causality: MTT is utilized because its reduction to purple formazan is strictly dependent on the intact activity of mitochondrial succinate dehydrogenase. This creates a self-validating system where only metabolically viable cells produce a colorimetric signal, directly linking absorbance to cell survival.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare bacterial suspensions (e.g., MRSA, E. coli) adjusted to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Perform two-fold serial dilutions of the aminothiazole derivatives in Mueller-Hinton broth within a 96-well microtiter plate.

  • Indicator Addition & Incubation: Add 10 µL of resazurin dye (0.015%) to each well and incubate at 37°C for 18–24 hours. Causality: Resazurin is incorporated as a terminal redox indicator. In turbid solutions where compound precipitation might yield false-positive optical density readings, the colorimetric shift from blue (oxidized) to pink (reduced) provides an unambiguous, metabolism-dependent confirmation of bacterial viability. The lowest concentration preventing this color shift is definitively recorded as the Minimum Inhibitory Concentration (MIC)[5].

Future Perspectives in Drug Design

The structural plasticity of 2-aminothiazoles ensures their continued prominence in drug discovery. Future optimization should focus on rational Structure-Activity Relationship (SAR) expansion: incorporating rigid, lipophilic moieties at the C4/C5 positions to enhance kinase inhibition profiles, and utilizing free NH piperazine linkages to bypass bacterial efflux pumps. By adhering to rigorous, self-validating screening workflows, researchers can efficiently translate these promising hits into viable clinical leads.

Sources

Exploratory

Ethyl 2-amino-thiazole-4-carboxylate (ETAC): A Comprehensive Technical Guide on Synthesis, Characterization, and Pharmacological Applications

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right molecular building blocks is paramount. Ethyl 2-amino-thiazole-4-carboxylate (CAS: 5398-36-7),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right molecular building blocks is paramount. Ethyl 2-amino-thiazole-4-carboxylate (CAS: 5398-36-7), commonly abbreviated as ETAC, is a highly versatile, privileged pharmacophore [1]. Characterized by its electron-rich five-membered thiazole ring, a reactive primary amine at the C2 position, and an ethyl ester at the C4 position, ETAC serves as a foundational scaffold for synthesizing a vast array of bioactive heterocycles.

This technical guide provides an in-depth analysis of ETAC, detailing its physicochemical profile, the mechanistic rationale behind its classical Hantzsch synthesis, self-validating analytical metrics, and its downstream applications in antimicrobial, anticancer, and anti-inflammatory drug development [2].

Physicochemical Profiling

Understanding the baseline properties of ETAC is critical for optimizing reaction conditions, predicting solubility during purification, and modeling pharmacokinetics. The quantitative data below summarizes the established physical and chemical metrics of the compound [3].

Table 1: Key Physicochemical Properties of ETAC

PropertyValue / Description
Chemical Name Ethyl 2-amino-1,3-thiazole-4-carboxylate
CAS Registry Number 5398-36-7
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Melting Point 175 °C – 178 °C
Appearance White to off-white/tan crystalline solid
SMILES String CCOC(=O)c1csc(N)n1
Functional Groups Primary amine, Thiazole core, Ethyl ester

Core Synthesis Methodology: The Hantzsch Thiazole Protocol

The most robust and scalable method for synthesizing ETAC is the Hantzsch Thiazole Synthesis . This classical protocol involves the condensation of an α-haloketone with a thioamide.

Mechanistic Causality

The reaction is driven by the differential nucleophilicity of the thiourea heteroatoms. The highly polarizable sulfur atom acts as a soft nucleophile, initiating an SN2 attack on the α-carbon of ethyl bromopyruvate, displacing the bromide ion. Subsequent intramolecular cyclization occurs when the nitrogen atom attacks the highly electrophilic ketone carbonyl. Finally, an acid-catalyzed dehydration eliminates a water molecule, yielding the thermodynamically stable, fully conjugated aromatic thiazole ring [4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints guide the researcher to a high-purity yield [4].

  • Reagent Preparation: Dissolve ethyl bromopyruvate (2.0 equivalents) and thiourea (3.0 equivalents) in 100 mL of absolute ethanol (99.9%).

    • Causality: An excess of thiourea is utilized to drive the equilibrium forward and ensure the complete consumption of the more expensive haloketone. Ethanol is selected as a polar protic solvent to stabilize the polar transition states during nucleophilic substitution.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) under continuous magnetic stirring for 12 to 24 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a solvent system of petroleum ether:ethyl acetate (1:3).

    • Validation Metric: The reaction is deemed complete when the starting material spot disappears and a single dominant product spot emerges at an Rf​ value of approximately 0.71.

  • Quenching & Basification: Cool the mixture to room temperature, concentrate it under reduced pressure, and pour the residue into ice-cold distilled water. Slowly add 2 M NaOH dropwise until the solution reaches pH 10.

    • Causality: The initial reaction generates ETAC as a hydrobromide salt, which is water-soluble. Basification to pH 10 neutralizes the salt, precipitating the hydrophobic free base of ETAC as an off-white solid.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove residual inorganic salts, and recrystallize from hot ethanol. Expected yield: 70–89%.

Hantzsch R1 Ethyl Bromopyruvate (Electrophile) Reaction Reflux in Ethanol (12-24 hours) R1->Reaction R2 Thiourea (Nucleophile) R2->Reaction Intermediate Thio-intermediate (SN2 Displacement) Reaction->Intermediate Cyclization In situ Cyclization (-H2O, -HBr) Intermediate->Cyclization Workup Basification (pH 10) & Crystallization Cyclization->Workup Product Ethyl 2-amino-thiazole- 4-carboxylate (ETAC) Workup->Product

Workflow of the Hantzsch synthesis of ETAC, detailing mechanistic steps and workup.

Analytical Characterization & Validation

To ensure the integrity of the synthesized ETAC before downstream functionalization, rigorous spectroscopic validation is required. The following table outlines the expected spectral data for highly pure ETAC (>98%) [5].

Table 2: Expected Spectroscopic Data for ETAC Validation

Analytical MethodKey Spectral SignaturesStructural Correlation
FT-IR (KBr, cm⁻¹) 3437, 3257, 3126Primary amine (-NH₂) stretching
1687Ester carbonyl (C=O) stretching
1615, 1535Thiazole ring (C=N, C=C) stretching
¹H NMR (300 MHz, DMSO-d₆) δ 1.25 (t, 3H, J = 6.9 Hz)Methyl group of the ethyl ester
δ 4.19 (q, 2H, J = 7.2 Hz)Methylene group of the ethyl ester
δ 7.21 (s, 2H)Primary amine protons (-NH₂)
δ 7.45 (s, 1H)Aromatic proton on the thiazole ring (C5-H)
¹³C NMR (DMSO-d₆) δ 14.2, 60.1Aliphatic ester carbons (-CH₃, -CH₂-)
δ 116.9, 142.3, 161.0Thiazole ring carbons
δ 168.1Ester carbonyl carbon

Self-Validation Note: The integration of the broad singlet at δ 7.21 integrating to exactly 2 protons is the definitive marker that the primary amine remains unreacted and available for downstream coupling.

Downstream Functionalization in Drug Discovery

The architectural brilliance of ETAC lies in its orthogonal reactivity. The C2-amino group acts as a potent nucleophile for electrophilic coupling, while the C4-ester can be hydrolyzed to a carboxylic acid for peptide synthesis or amide coupling [6].

Schiff Base Formation (Antimicrobial Agents)

Reacting the 2-amino group of ETAC with various aromatic aldehydes (e.g., salicylaldehyde) under mild acidic catalysis (glacial acetic acid) yields Schiff bases (azomethines). These derivatives exhibit profound antimicrobial and antifungal properties by acting as competitive inhibitors for enzymes like UDP-N-acetylmuramate/L-alanine ligase, a critical component in bacterial cell wall synthesis [4].

Amide Coupling (Anticancer & Neuroprotective Agents)

Acylation of the 2-amino group using acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) or standard peptide coupling reagents (HATU/DIPEA) generates robust amide derivatives. These specific ETAC derivatives have been identified as potent inducers of the Oct3/4 transcription factor, playing a pivotal role in cancer stem cell regulation and P-glycoprotein (P-gp) inhibition [5].

Thiourea Derivatization (Anti-inflammatory Agents)

Reacting ETAC with phenyl isothiocyanates yields thiazolyl-thiourea derivatives. These compounds are highly valued in the development of anti-inflammatory agents and dual-action kinase inhibitors (e.g., EGFR inhibitors), where the thiourea moiety forms critical hydrogen bonds within the ATP-binding pocket of target kinases [2].

Applications ETAC Ethyl 2-amino-thiazole-4-carboxylate (Core Scaffold) Schiff Schiff Base Derivatives (Aldehyde Condensation) ETAC->Schiff C2-NH2 Functionalization Amides Amide Derivatives (Acyl Chlorides / HATU) ETAC->Amides C2-NH2 Functionalization Thioureas Thiourea Derivatives (Isothiocyanate Addition) ETAC->Thioureas C2-NH2 Functionalization AntiMicrob Antimicrobial & Antifungal (UDP-N-acetylmuramate ligase inhibition) Schiff->AntiMicrob Target Pathway AntiCancer Anticancer & P-gp Modulators (Oct3/4 Induction) Amides->AntiCancer Target Pathway AntiInflam Anti-inflammatory & Kinase Inhibitors (EGFR) Thioureas->AntiInflam Target Pathway

Logical mapping of ETAC derivatization pathways and their respective pharmacological targets.

References

  • Rouf, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]

  • PMC / National Institutes of Health. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.[Link]

  • ACS Publications. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry.[Link]

Foundational

A Technical Guide to the Pharmacological Profile of Thiazole-Based Compounds

Executive Summary: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity facilitate interactions with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[4][5] Thiazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[6][7] This guide provides an in-depth analysis of the pharmacological profile of thiazole-based compounds, detailing their mechanisms of action, key therapeutic applications, and the experimental workflows essential for their characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for future therapeutic innovation.

The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery

The thiazole, or 1,3-thiazole, is a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom at positions 1 and 3, respectively.[6] This arrangement creates a unique electronic environment, conferring aromatic stability and the capacity for diverse chemical modifications.[5][8] The thiazole nucleus is not merely a synthetic curiosity; it is a fundamental component of essential natural molecules like vitamin B1 (thiamine) and the penicillin antibiotic core, highlighting its evolutionary selection for biological function.[1][3][7]

In drug design, the thiazole ring serves multiple strategic roles:

  • Pharmacophoric Element: It acts as a key recognition motif, directly interacting with target proteins through hydrogen bonding, pi-pi stacking, and other non-covalent forces.

  • Bioisostere: It can substitute other aromatic rings (like phenyl or pyridine) to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and bioavailability, without losing biological activity.[6]

  • Rigid Spacer: It provides a structurally constrained linker between different pharmacophoric groups, optimizing their spatial orientation for target binding.

The prevalence of this scaffold in clinically approved drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antifungal Ravuconazole underscores its immense value and versatility in addressing a wide range of human diseases.[2][6]

A Spectrum of Pharmacological Activities

The true power of the thiazole scaffold lies in its ability to be decorated with various functional groups, giving rise to derivatives with highly specific activities across numerous therapeutic areas.

Anticancer Activity

Thiazole-based compounds are among the most potent and widely studied anticancer agents.[9][10] Their mechanisms are diverse, often involving the inhibition of critical pathways that drive cancer cell proliferation and survival.[11]

Key Mechanisms of Action:

  • Kinase Inhibition: Many thiazoles are designed to target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer. They act as competitive inhibitors, blocking downstream signaling.

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[11]

  • Apoptosis Induction: Thiazoles can trigger programmed cell death by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway.[11]

  • Topoisomerase and HDAC Inhibition: Some compounds have been found to inhibit topoisomerases (enzymes that manage DNA topology) or histone deacetylases (HDACs), leading to DNA damage and cell cycle arrest.[11]

Case Study: Dasatinib (Sprycel®) Dasatinib is a powerful, FDA-approved oral inhibitor of multiple tyrosine kinases.[6][10] It is a prime example of a thiazole-containing drug designed for targeted cancer therapy. Its primary target is the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), but it also potently inhibits SRC family kinases.

  • Causality in Design: The 2-aminothiazole core of Dasatinib is crucial for its activity. It forms key hydrogen bonds within the ATP-binding site of the BCR-ABL kinase, effectively blocking the enzyme from phosphorylating its substrates and halting the pro-proliferative signaling cascade that drives CML.

BCR_ABL_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P AKT PI3K/AKT BCR_ABL->AKT P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT->Proliferation Anti-Apoptotic Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Dasatinib inhibits the BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

Compound Target Cell Line IC50 (µM) Mechanism/Target
Dasatinib K562 (CML) <0.001 BCR-ABL Kinase
Ixabepilone MDA-MB-435 (Melanoma) 0.002 Tubulin Polymerization
Compound 7c[5] A498 (Renal) 7.87 VEGFR2 Inhibition
Compound 29a[8] HepG-2 (Liver) ~5.0 Antiproliferative

| Tiazofurin | HL-60 (Leukemia) | ~2.0 | IMP Dehydrogenase |

Antimicrobial and Antiviral Activity

The thiazole scaffold is a stalwart in the field of anti-infectives.

  • Antibacterial: Thiazole-containing drugs like Sulfathiazole function as antimetabolites, competitively inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.[12] More complex derivatives can inhibit DNA gyrase or disrupt cell membrane integrity.[13]

  • Antifungal: Compounds such as Abafungin and Ravuconazole target ergosterol biosynthesis, a pathway essential for the integrity of the fungal cell membrane but absent in humans, providing a selective mechanism of action.[6][7]

  • Antiviral: The thiazole ring is a key component of Ritonavir , an HIV protease inhibitor.[3][6][7] The drug mimics the peptide substrate of the viral protease, and the thiazole moiety helps to optimize its binding affinity and pharmacokinetic properties, preventing the virus from producing mature, infectious virions.

Anti-inflammatory and CNS Activity
  • Anti-inflammatory: Thiazole derivatives have been developed as potent inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2) and p38 MAP kinase, offering potential treatments for conditions like arthritis.[1][6][13]

  • CNS Agents: The structural diversity of thiazoles allows them to target CNS receptors. Pramipexole , a 2-aminothiazole, acts as a dopamine D2 receptor agonist and is used to treat Parkinson's disease.[8] Others have been investigated as inhibitors of glycogen synthase kinase 3 beta (GSK-3β) for potential use in Alzheimer's disease.[14]

Characterizing Thiazole Compounds: A Methodological Guide

As a Senior Application Scientist, the rationale behind experimental design is paramount. The characterization of a novel thiazole compound follows a logical, multi-stage workflow designed to comprehensively assess its potential.

General workflow for the discovery and development of thiazole-based drug candidates.
Key In Vitro Experimental Protocols

The goal of in vitro testing is to determine a compound's activity and mechanism in a controlled, cellular, or biochemical environment.

Protocol 1: Cell Viability Assessment via MTT Assay

  • Objective: To determine the concentration at which a thiazole derivative inhibits cancer cell growth (IC50). This is a foundational assay for any potential anticancer agent.

  • Causality: The choice of cell line is critical. For a targeted agent like a kinase inhibitor, one would use a cell line known to be dependent on that kinase (e.g., K562 for BCR-ABL). A panel of different cell lines is used to assess selectivity.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the thiazole compound (e.g., from 100 µM to 0.01 µM). Add the compounds to the wells.

      • Self-Validation: Include a vehicle control (e.g., 0.1% DMSO) to account for solvent effects and a positive control (a known cytotoxic drug like Doxorubicin) to ensure the assay is performing correctly.

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the data on a dose-response curve to calculate the IC50 value.

Protocol 2: Biochemical Kinase Inhibition Assay (Example: HTRF)

  • Objective: To directly measure the ability of a thiazole compound to inhibit a specific target kinase, confirming its mechanism of action.

  • Causality: A biochemical assay isolates the target enzyme from other cellular components. This confirms that the compound's effect is due to direct inhibition of the kinase and not an off-target cellular effect. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its high throughput and sensitivity.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, a biotinylated peptide substrate, and ATP.

    • Compound Plating: Dispense the thiazole compound at various concentrations into a low-volume 384-well plate.

    • Enzyme Reaction: Add the kinase, substrate, and ATP to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

      • Self-Validation: Include no-enzyme controls (to determine background signal) and no-inhibitor controls (to determine 100% enzyme activity).

    • Detection: Stop the reaction by adding a detection mix containing a Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665. The antibody binds the phosphorylated substrate, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET signal.

    • Data Acquisition: After a 60-minute incubation, read the plate on an HTRF-compatible reader.

    • Analysis: Calculate the ratio of emission at 665 nm and 620 nm. Plot the inhibitor concentration against the signal to determine the IC50 of kinase inhibition.

Future Perspectives and Conclusion

The thiazole scaffold remains a highly productive platform for drug discovery.[13] Future research is focused on several key areas:

  • Overcoming Resistance: Designing novel thiazole derivatives that can inhibit mutated forms of targets, such as drug-resistant kinases in cancer.

  • Multi-Target Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neurodegeneration.[4]

  • Improving Pharmacokinetics: Fine-tuning thiazole structures to enhance drug-like properties, including oral bioavailability and metabolic stability, to create safer and more effective medicines.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Kuey. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). MDPI. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Survey in Fisheries Sciences. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Taylor & Francis Online. [Link]

  • Thiazole moiety: A promising scaffold for anticancer drug discovery. (2024). CoLab.ws. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2023). ACS Publications. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Bentham Science. [Link]

  • A comprehensive review on thiazole derivatives as multifunctional therapeutics. (2026). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026). ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. [Link]

  • Thiazole and thiazole containing drugs. (n.d.). Slideshare. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Screening and Validation Protocols for Metallo-β-Lactamase (MBL) Inhibitors

Executive Summary & Mechanistic Rationale The rapid global dissemination of carbapenem-resistant Enterobacterales (CRE) represents a critical threat to modern medicine. A primary driver of this resistance is the expressi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rapid global dissemination of carbapenem-resistant Enterobacterales (CRE) represents a critical threat to modern medicine. A primary driver of this resistance is the expression of Metallo-β-lactamases (MBLs)—Ambler Class B enzymes such as NDM-1, VIM, and IMP [1]. Unlike serine-β-lactamases (SBLs), which utilize a covalent serine intermediate and are susceptible to traditional inhibitors like clavulanic acid or avibactam, MBLs rely on one or two zinc ions (Zn²⁺) in their active site to activate a water molecule for the nucleophilic attack on the β-lactam ring [2].

Because MBLs do not form a covalent intermediate with their substrates, developing clinically viable inhibitors requires compounds that can either competitively chelate the active-site zinc ions or mimic the transition state of the hydrolyzed β-lactam (e.g., cyclic boronates or thiol-based derivatives)[1]. This application note provides a comprehensive, self-validating workflow for the biochemical screening and in vitro validation of novel MBL inhibitors.

MBL_Mechanism cluster_0 Uninhibited Hydrolysis Pathway cluster_1 Inhibition Pathway B_Lactam β-Lactam Antibiotic ES_Complex Enzyme-Substrate Complex B_Lactam->ES_Complex Binds MBL_Enzyme Active MBL (Zn1, Zn2) MBL_Enzyme->ES_Complex Coordinates EI_Complex Enzyme-Inhibitor Complex MBL_Enzyme->EI_Complex Target Hydrolyzed Hydrolyzed Antibiotic ES_Complex->Hydrolyzed Nucleophilic Attack Inhibitor MBL Inhibitor Inhibitor->EI_Complex Competitive Binding EI_Complex->ES_Complex Prevents Formation

Fig 1: Catalytic mechanism of MBLs and intervention by competitive inhibitors.

Phase I: Biochemical Screening via Nitrocefin Cleavage Assay

To identify and characterize MBL inhibitors, the primary biochemical tool is the Nitrocefin Assay . Nitrocefin is a chromogenic cephalosporin that undergoes a distinct colorimetric shift from yellow ( λmax​ = 390 nm) to red ( λmax​ = 486–490 nm) upon hydrolysis of its β-lactam ring [3]. By continuously monitoring the absorbance at 490 nm, the initial velocity ( v0​ ) of the enzyme can be calculated, allowing for precise determination of IC50​ and Ki​ values [4].

Causality in Experimental Design
  • Zinc Supplementation (20 µM ZnCl₂): MBLs are metalloenzymes that can spontaneously lose Zn²⁺ during purification or upon extreme dilution in assay buffers. Supplementing the buffer with zinc ensures the enzyme remains fully metallated, preventing false-positive inhibition from weak, non-specific zinc chelators[5].

  • Detergent Addition (0.01% Triton X-100): Promiscuous inhibitors often form colloidal aggregates that sequester the enzyme. A non-ionic detergent disrupts these aggregates, ensuring that observed inhibition is driven by true active-site binding [5].

  • Pre-incubation Step: Many potent MBL inhibitors (especially transition-state analogs) exhibit slow-binding kinetics. A 10-minute pre-incubation allows the enzyme-inhibitor complex to reach equilibrium before the substrate is introduced [4].

Assay_Workflow Prep Reagent Prep (Buffer, ZnCl2) Incubate Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Substrate Substrate Addition (Nitrocefin) Incubate->Substrate Read Kinetic Readout (Absorbance 490 nm) Substrate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Fig 2: Step-by-step workflow for the high-throughput nitrocefin cleavage assay.

Protocol 1: High-Throughput Nitrocefin Cleavage Assay (Self-Validating)

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 20 µM ZnCl₂, 50 µg/mL BSA, 0.01% Triton X-100.

  • Enzyme: Purified NDM-1, VIM-2, or IMP-1 (Final concentration: 0.5–1.0 nM).

  • Substrate: Nitrocefin stock (10 mM in DMSO). Final assay concentration should approximate the Km​ (e.g., 10–30 µM) [4].

  • Controls: L-captopril (Positive control for inhibition); EDTA (50 mM, total inhibition control); DMSO (Vehicle control, 1-5% final).

Step-by-Step Methodology:

  • Buffer Preparation: Freshly prepare the Assay Buffer. Ensure the pH is strictly calibrated to 7.2 at room temperature, as MBL catalytic efficiency is highly pH-dependent.

  • Compound Plating: Dispense test inhibitors into a clear, flat-bottom 96-well microtiter plate. Use a 10-point dose-response curve (e.g., 3-fold serial dilutions starting at 100 µM).

  • Enzyme Addition: Add the diluted MBL enzyme to the wells. The total volume at this stage should be 80 µL per well.

  • Pre-Incubation: Incubate the plate at 25°C for exactly 10 minutes to allow for slow-binding equilibration.

  • Substrate Initiation: Rapidly add 20 µL of Nitrocefin (diluted in Assay Buffer) to all wells using a multichannel pipette or automated dispenser to initiate the reaction. Final well volume = 100 µL.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 490 nm every 1 minute for 15 minutes at 25°C [3].

  • System Validation (Z'-factor): Calculate the Z'-factor using the DMSO vehicle control (100% activity) and the EDTA control (0% activity). A self-validating assay must yield a Z′≥0.5 to be considered robust for screening.

Phase II: Cell-Based Synergy Validation (Checkerboard Assay)

A biochemical hit is only clinically relevant if it can penetrate the bacterial outer membrane (in Gram-negative pathogens) and avoid efflux pumps to restore the activity of a co-administered β-lactam antibiotic. The Checkerboard Broth Microdilution Assay quantifies the synergistic potential of the MBL inhibitor when combined with a carbapenem (e.g., Meropenem).

Protocol 2: Checkerboard Synergy Assay

Reagents & Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strain: Clinical isolate or engineered strain expressing NDM-1 (e.g., Klebsiella pneumoniae ATCC BAA-2146).

  • Antibiotic: Meropenem (Drug A).

  • Inhibitor: Test Compound (Drug B).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the bacterial strain overnight on agar. Suspend colonies in saline to achieve a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:100 in CAMHB to yield a final well concentration of 5×105 CFU/mL.

  • Gradient Setup: In a 96-well plate, create a 2D gradient. Serially dilute Meropenem horizontally across the columns (e.g., 128 µg/mL down to 0.06 µg/mL). Serially dilute the MBL inhibitor vertically down the rows (e.g., 64 µg/mL down to 1 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well (total volume 100 µL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (absence of turbidity) or via optical density (OD₆₀₀ < 0.05).

  • Validation: Ensure the MIC of Meropenem alone matches expected CLSI/EUCAST breakpoints for the resistant strain.

Data Interpretation & Quantitative Analysis

The efficacy of an MBL inhibitor is evaluated biochemically via its Inhibition Constant ( Ki​ ) and microbiologically via the Fractional Inhibitory Concentration Index (FICI).

Equation for FICI: FICI=MICDrugA(alone)​MICDrugA(combo)​​+MICDrugB(alone)​MICDrugB(combo)​​

Table 1: Interpretation of FICI for Synergy Assays
FICI RangeInteraction TypeClinical Relevance & Interpretation
≤ 0.5 Synergistic Target Achieved. The inhibitor successfully restores the efficacy of the carbapenem against the MBL-producing strain.
0.5 < FICI ≤ 1.0 AdditivePartial restoration. May require structural optimization to improve membrane permeability or target affinity.
1.0 < FICI ≤ 4.0 IndifferentNo meaningful interaction. The compound fails to potentiate the antibiotic in a cellular context.
> 4.0 AntagonisticThe compounds interfere with each other, potentially inducing stress responses or competing for uptake.
Table 2: Reference Kinetic Parameters for MBLs (Nitrocefin Substrate)

To ensure assay fidelity, the uninhibited enzyme kinetics should align closely with established literature values [4].

Enzyme SubclassRepresentative MBL Km​ (µM) kcat​ (s⁻¹)Catalytic Efficiency ( kcat​/Km​ )
B1 NDM-110.9 ± 0.686 ± 11 7.9×106 M−1s−1
B1 VIM-215.0 ± 1.245 ± 5 3.0×106 M−1s−1
B1 IMP-13.5 ± 0.460 ± 8 1.7×107 M−1s−1

References

  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots
  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. nih.gov.
  • Inhibition of β-lactamase function by de novo designed peptide. nih.gov.
  • Structure-Based Virtual Screening for the Discovery of Novel Inhibitors of New Delhi Metallo-β-lactamase-1. acs.org.
  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxyl

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 2-amino-thiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-thiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As a key building block in medicinal chemistry for developing agents with antimicrobial, antifungal, and anticancer properties, mastering its synthesis is essential.[1][2]

This document moves beyond a simple protocol, offering a detailed troubleshooting guide and FAQ section to address common challenges encountered in the lab, ensuring a robust, reproducible, and high-yield process.

Reaction Overview: The Hantzsch Thiazole Synthesis

The most common and reliable method for preparing Ethyl 2-amino-thiazole-4-carboxylate is the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the cyclocondensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide-containing reactant, thiourea.[6][7]

General Reaction Scheme:

  • Reactants: Ethyl bromopyruvate and Thiourea

  • Solvent: Typically Ethanol

  • Conditions: Heat (Reflux)

  • Product: Ethyl 2-amino-thiazole-4-carboxylate

Reaction Mechanism

The reaction proceeds via initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[6][7]

Hantzsch_Mechanism reagents Thiourea + Ethyl Bromopyruvate intermediate1 S-Alkylated Isothiouronium Intermediate reagents->intermediate1  SN2 Attack   intermediate2 Cyclized Hemiaminal Intermediate intermediate1->intermediate2  Intramolecular  Cyclization   product_salt Product (HBr Salt) intermediate2->product_salt  Dehydration (-H2O)   product_final Final Product (Free Base) product_salt->product_final  Basification (-HBr)  

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A low or non-existent yield is a common frustration, often pointing to issues with reagents, reaction conditions, or the work-up procedure. Let's break down the likely culprits.

  • Reagent Quality: Ethyl bromopyruvate is a reactive α-haloester and can degrade upon storage.[8] Ensure you are using a high-purity reagent. If the bottle is old or has been improperly stored, consider purchasing a new batch. Thiourea should be a dry, crystalline solid.

  • Stoichiometry: While the theoretical ratio is 1:1, using a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion, compensating for any potential impurities or side reactions.[9][10]

  • Reaction Temperature & Time: This synthesis requires heat to overcome the activation energy for cyclization and dehydration. The reaction is typically run at the reflux temperature of the solvent (e.g., ~78°C for ethanol).[9][10] Reaction times can vary significantly, with some reports citing 1 hour[10] and others up to 24 hours.[9]

    • Our Recommendation: Reflux in ethanol and monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). The reaction is complete when the ethyl bromopyruvate spot has been completely consumed.

  • Improper Work-up (pH): The initial product formed in the reaction is the hydrobromide (HBr) salt of the aminothiazole, which is often soluble in the reaction mixture.[6] To isolate the product, the mixture must be basified to a pH of ~9-10.[9] This deprotonates the thiazolium salt, yielding the neutral, less soluble free base which then precipitates from the aqueous solution. Failure to reach a sufficiently high pH will result in the product remaining in solution.

Q2: My TLC plate shows multiple spots, and my final product seems impure. What are the likely side products and how can I avoid them?

Impurity formation is often related to the reactivity of the starting materials or incomplete reactions.

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted thiourea or ethyl bromopyruvate. This indicates the reaction has not gone to completion. Ensure adequate reaction time and temperature as discussed in Q1.

  • Potential Side Reactions: Ethyl bromopyruvate can undergo self-condensation or hydrolysis under certain conditions. Ensuring a prompt reaction with thiourea minimizes these pathways.

  • Purification Strategy: A robust purification step is critical. Recrystallization from absolute ethanol is the most effective method for removing residual starting materials and minor side products to yield a pure, off-white crystalline solid.[9][11]

Q3: The reaction stalls and does not proceed to completion, even after extended refluxing. What could be the cause?

A stalled reaction, where starting materials persist, can be perplexing.

  • Insufficient Heat: Verify your heating mantle and condenser setup are functioning correctly to maintain a consistent reflux. A temperature that is too low will significantly slow down the rate of the key cyclization and dehydration steps.

  • Solvent Issues: The solvent plays a critical role. Ethanol is ideal as it readily dissolves the reactants at reflux but allows for product precipitation during aqueous work-up. Ensure you are using a sufficient volume of anhydrous or absolute ethanol. The presence of excess water in the initial reaction mixture could potentially lead to hydrolysis of the ethyl bromopyruvate.

  • Molar Ratio: Re-check the calculated molar ratios of your reactants. An insufficient amount of thiourea will result in unreacted ethyl bromopyruvate.

Q4: My final product is an off-color (pink, yellow, or brown) instead of the expected off-white solid. How can I improve its appearance?

Product discoloration is almost always a result of oxidation or persistent impurities.

  • Amine Oxidation: The 2-amino group on the thiazole ring is an aniline-like functional group, which can be susceptible to air oxidation, leading to colored impurities.[12] While the reaction itself is generally robust, minimizing exposure of the final product to air and light during drying and storage is good practice.

  • Ineffective Purification: The most direct solution is rigorous purification. If a single recrystallization from ethanol does not yield a clean product, a second recrystallization may be necessary. Ensure the product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly.

Q5: During the work-up, my product isn't precipitating after adding water and base. What should I do?

Failure to precipitate is a work-up issue that can usually be resolved.

  • Verify pH: Use a pH meter or pH paper to confirm the solution is sufficiently basic (pH 9-10). Add more base (e.g., 2M NaOH) dropwise if needed.[9]

  • Induce Crystallization: If the pH is correct, the solution may be supersaturated. Try the following techniques:

    • Scratching: Gently scratch the inside wall of the beaker or flask with a glass stirring rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution to act as a template for crystallization.

    • Cooling: Ensure the solution is thoroughly chilled in an ice bath. Lowering the temperature decreases the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of thiourea to ethyl bromopyruvate? A slight excess of thiourea (1.2 equivalents) is recommended to ensure the complete consumption of the more expensive and less stable ethyl bromopyruvate.[10]

Q2: Can I use a solvent other than ethanol? While other polar protic solvents could work, ethanol is the most commonly cited and well-validated solvent for this reaction, providing a good balance of reactant solubility at reflux and product insolubility during aqueous work-up.[9][10]

Q3: How critical are the reaction time and temperature? Both are critical. The reaction requires heating to reflux (~78°C in ethanol) to proceed at a reasonable rate.[10] Time is variable, so it is essential to monitor the reaction by TLC to determine the point of completion rather than relying on a fixed duration.[9]

Q4: What are the best practices for purifying Ethyl 2-amino-thiazole-4-carboxylate? The gold standard is recrystallization from hot ethanol.[9] Dissolve the crude solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then chill in an ice bath to maximize the recovery of pure crystalline product.

Q5: Are there any alternative synthetic routes? Yes, other methods have been developed. One notable alternative involves a one-pot reaction between ethyl 2-azidoacrylate and potassium thiocyanate using an inorganic salt catalyst, which has been reported to achieve high yields.[11] Another approach is a one-pot synthesis starting from ethyl acetoacetate and N-bromosuccinimide (NBS).[13] However, the Hantzsch synthesis from ethyl bromopyruvate and thiourea remains the most common and direct method.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale / Notes
Thiourea:EBP Ratio 1.2 : 1.0 (molar)Excess thiourea drives the reaction to completion.[10]
Solvent Absolute EthanolExcellent solvent for reflux conditions.
Temperature Reflux (~78 °C)Provides sufficient energy for cyclization/dehydration.
Reaction Time 1-24 hoursMust be monitored by TLC for completion.[9][10]
Work-up pH 9 - 10Ensures precipitation of the free base product.[9]
Purification Recrystallization (Ethanol)Highly effective for removing impurities.[9]
Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Protocol 1: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.2 eq) and absolute ethanol (approx. 10 mL per gram of ethyl bromopyruvate).

  • Stir the suspension and add ethyl bromopyruvate (1.0 eq) to the flask.

  • Heat the reaction mixture to a steady reflux (approx. 78-80°C).

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 petroleum ether:ethyl acetate solvent system) until the ethyl bromopyruvate starting material is consumed.[9]

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (approx. 10x the volume of ethanol used).

  • While stirring, slowly add a 2M NaOH solution dropwise until the pH of the mixture reaches 9-10. An off-white precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Allow the crude product to air-dry.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add a minimal amount of absolute ethanol and heat the mixture to boiling (using a hot plate) with stirring until all the solid dissolves. Add more ethanol in small portions if necessary, but avoid using a large excess.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystalline needles should begin to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the final product under vacuum to yield pure Ethyl 2-amino-thiazole-4-carboxylate as an off-white solid (m.p. 175–177 °C).[9]

References

  • Shafi, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at: [Link]

  • CN104163802A. (2014). 2-aminothiazole-4-ethyl formate preparation method. Google Patents.
  • Li, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Mdluli, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. Available at: [Link]

  • Kumar, A., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. Available at: [Link]

  • Kim, J., et al. (2022). Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)thiazole-5-carboxylate: A Key Intermediate of P2X3 Antagonist. Organic Process Research & Development. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Demirayak, S., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Ayati, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Thimmaiah, K., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

Sources

Optimization

Technical Support Center: Hantzsch Thiazole Synthesis Optimization

Welcome to the Technical Support Center for heterocyclic chemistry. The Hantzsch thiazole synthesis—the cyclocondensation of an α-haloketone with a thioamide—is a cornerstone reaction in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic chemistry. The Hantzsch thiazole synthesis—the cyclocondensation of an α-haloketone with a thioamide—is a cornerstone reaction in drug development. However, researchers frequently encounter yield-limiting side reactions, particularly when working with complex or chiral substrates.

This guide provides a mechanistic breakdown of common side reactions, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure high-fidelity thiazole synthesis.

Visualizing the Reaction Network

To troubleshoot effectively, we must first understand the competing mechanistic pathways. The diagram below illustrates the divergence from the desired cyclization pathway into common side reactions.

Reaction network of the Hantzsch thiazole synthesis highlighting major side reaction pathways.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the hydroxythiazoline intermediate. Why won't it dehydrate?

Causality: The cyclization of the thioiminium salt forms a 4-hydroxythiazoline intermediate. Dehydration to the aromatic thiazole requires the elimination of water. If your substrate lacks sufficient thermodynamic driving force (e.g., it is sterically hindered or lacks electron-withdrawing groups), the hydroxyl group acts as a poor leaving group, and the1[1]. Solution: Isolate the intermediate and utilize the Holzapfel-Meyers-Nicolaou modification. By treating the hydroxythiazoline with trifluoroacetic anhydride (TFAA) and pyridine, you convert the hydroxyl into a highly labile trifluoroacetate leaving group, forcing the elimination to proceed rapidly upon the addition of triethylamine[2].

Q2: I am synthesizing an amino acid-derived thiazole, but my chiral center is epimerizing. How do I prevent this?

Causality: The standard Hantzsch synthesis generates one equivalent of hydrogen bromide (HBr) during the initial S_N2 displacement. In the acidic environment of refluxing ethanol, the dehydration of the thiazoline ring proceeds through a cationic transition state. This strongly promotes an imine-enamine tautomerization at the adjacent α-stereocenter, leading to3[3]. Solution: Perform the cyclocondensation under mildly basic conditions (e.g., NaHCO₃ in dimethoxyethane) at room temperature. This neutralizes the HBr as it forms, halting the reaction at the stable hydroxythiazoline intermediate without triggering tautomerization. You can then safely dehydrate it using the TFAA protocol mentioned above[2].

Q3: I added a strong base to neutralize the acid, but now I am getting nitriles instead of thiazoles. What happened?

Causality: When strong bases (e.g., NaOH, NaOEt) are introduced, the intermediate α-thioiminium salt undergoes severe deprotonation at the nitrogen atom, forming an imidothioate. This intermediate can undergo an E2 or E1cB-like elimination, driving the extrusion of sulfur to form an enamino ketone or nitrile—a side reaction known as 4[4]. Solution: Never use strong bases during the cyclization phase of a Hantzsch synthesis. Stick to mild, heterogeneous bases like NaHCO₃ or CaCO₃ which are strong enough to scavenge HBr but too weak to deprotonate the thioiminium nitrogen.

Troubleshooting workflow for identifying and resolving common Hantzsch synthesis side reactions.

Quantitative Data: Impact of Conditions on Side Reactions

The table below summarizes how specific reaction conditions dictate the intermediate status and the prevalence of side products during the synthesis of sensitive thiazoles.

Substrate TypeReaction ConditionsIntermediate StatusMajor Side ProductThiazole Yield (%)Epimerization (%)
Chiral Amino Acid ThioamideRefluxing EtOH, No BaseTransientEpimerized Thiazole65 - 75%> 40%
Chiral Amino Acid ThioamideNaHCO₃, DME, RTStable (Isolated)NoneN/A (Stalled)< 1%
Hydroxythiazoline (Isolated)TFAA, Pyridine, then Et₃NConsumedTrifluoroacetamide (cleavable)85 - 95%< 1%
Aryl Thioamide + α-bromoamideNaOEt / DMF (Strong Base)DeprotonatedEschenmoser Coupling Product< 10%N/A

Self-Validating Experimental Protocols

Protocol A: Standard Hantzsch Thiazole Synthesis (For robust, non-chiral substrates)

This protocol relies on the differential solubility of the starting materials versus the product to drive the reaction and simplify purification.

  • Reaction Setup: In a 20 mL scintillation vial, combine the α-haloketone (5.0 mmol, 1.0 equiv) and the thioamide/thiourea (7.5 mmol, 1.5 equiv).

  • Solvent Addition: Add absolute methanol or ethanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with continuous stirring on a hot plate set to 100 °C for 30 minutes.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc). The highly polar thioiminium salt will temporarily appear at the baseline before converting to the less polar thiazole spot.

  • Cooling: Remove the reaction from the heat and allow it to cool to room temperature.

  • Neutralization & Precipitation: Pour the reaction contents into a 100 mL beaker containing 5% aqueous Na₂CO₃ (20 mL) and swirl to mix.

    • Self-Validation Checkpoint 2: Effervescence confirms the neutralization of the HBr byproduct. Because the 5[5], a rapid precipitation serves as an immediate visual confirmation of successful ring formation.

  • Isolation: Filter the mixture through a Büchner funnel, wash the filter cake with cold water, and air dry the solid.

Protocol B: Holzapfel-Meyers-Nicolaou Modification (For chiral/amino acid substrates)

Use this protocol when synthesizing complex natural product building blocks where preserving stereochemistry is critical.

  • Cyclocondensation: Dissolve the chiral thioamide (1.0 equiv) and α-haloketone (1.1 equiv) in dry dimethoxyethane (DME, 0.2 M).

  • Mild Base Addition: Add solid NaHCO₃ (3.0 equiv) to the suspension. Stir at room temperature for 12 hours.

  • Intermediate Isolation: Filter the inorganic salts and concentrate the filtrate under reduced pressure to isolate the hydroxythiazoline intermediate.

    • Self-Validation Checkpoint 1: LC-MS analysis must show the exact mass of the hydrated thiazole (M + 18). ¹H-NMR should display a distinct singlet for the chiral α-proton, confirming no epimerization has occurred.

  • Activation: Dissolve the intermediate in anhydrous CH₂Cl₂ and cool to 0 °C under a nitrogen atmosphere. Add pyridine (3.0 equiv) followed dropwise by trifluoroacetic anhydride (TFAA, 1.5 equiv). Stir for 30 minutes.

  • Forced Dehydration: Add triethylamine (3.0 equiv) and allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint 2: TLC will show the rapid consumption of the intermediate and the appearance of the UV-active, fully aromatic thiazole.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. ACS Publications.3

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv.1

  • Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis. Thieme Connect.2

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journals.4

  • Hantzsch Thiazole Synthesis. Chem Help Asap.5

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidation and Discoloration in Aminothiazoles

Welcome to the Technical Support Center for aminothiazole stability. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet often sensitive aminothiazole sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aminothiazole stability. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet often sensitive aminothiazole scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent and address the common issues of oxidation and discoloration in your experiments. Our approach is grounded in the fundamental chemistry of aminothiazoles to provide not just solutions, but a deeper understanding of the underlying causes.

Understanding the Instability of Aminothiazoles

The 2-aminothiazole moiety is a valuable pharmacophore, but its inherent chemical nature makes it susceptible to degradation. The primary culprits are oxidation and photodegradation, which can compromise the purity, activity, and appearance of your compounds. The key sites of instability are the electron-rich sulfur atom and the exocyclic amino group, which are prone to oxidation.[1][2] This degradation is often accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and non-optimal pH conditions.[1]

The visible sign of this degradation is often a change in color, from a clear or pale yellow solution to a more intense yellow or brown. This discoloration indicates the formation of various degradation byproducts which act as chromophores.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with aminothiazoles, providing both immediate troubleshooting steps and long-term preventative measures.

Issue 1: My solid aminothiazole compound has turned yellow/brown upon storage.

Immediate Steps:

  • Assess Purity: Before use, analyze a small sample of the discolored solid by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity and identify any major degradation products.[1]

  • Purification: If the purity is compromised, the compound can often be repurified using column chromatography to remove the colored impurities.[5]

Root Cause Analysis & Prevention:

  • Cause: This is a classic sign of oxidation due to prolonged exposure to atmospheric oxygen and/or light.

  • Prevention:

    • Inert Atmosphere Storage: For long-term storage, place the solid compound in a vial, flush the headspace with an inert gas like argon or nitrogen, and then seal it tightly. Store this vial inside a desiccator in a cool, dark place.

    • Light Protection: Always store solid aminothiazoles in amber glass vials to protect them from light.[1]

    • Temperature Control: Store the compounds in a refrigerator or freezer, as appropriate for the specific derivative's stability. A study on a 2-aminothiazole derivative in DMSO showed that decomposition was minimal at -20°C over two months.[6]

Issue 2: My aminothiazole solution (e.g., in DMSO for screening or in a solvent for a reaction) is rapidly turning yellow.

Immediate Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of aminothiazoles immediately before use.[6]

  • Purity Check: If a solution has discolored, its purity should be verified by HPLC before use in a sensitive assay or reaction.

Root Cause Analysis & Prevention:

  • Cause: Dissolved oxygen in the solvent is a major contributor to the rapid oxidation of aminothiazoles in solution.[1] Light exposure and elevated temperatures will further accelerate this process.

  • Prevention:

    • Degas Solvents: Before preparing your solution, degas the solvent by sparging with nitrogen or argon for 15-30 minutes, or by using several freeze-pump-thaw cycles.

    • Use an Inert Atmosphere: Prepare the solution in a glovebox or under a positive pressure of inert gas.

    • Add an Antioxidant: For stock solutions intended for longer-term storage, the addition of an antioxidant can be highly effective. Butylated hydroxytoluene (BHT) is a common choice for organic solutions.

AntioxidantRecommended ConcentrationSolvent CompatibilityNotes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Common organic solvents (DMSO, DMF, THF, etc.)A radical scavenger effective at preventing autoxidation.[7]
Ascorbic Acid (Vitamin C) Varies; test for compatibilityAqueous solutions, some polar organic solventsA reducing agent that can help prevent oxidative degradation.[7][8][9]
  • Light and Temperature Control: Store solutions in amber vials or wrapped in aluminum foil, and keep them refrigerated (typically 2-8°C) or frozen when not in use.[1]

Issue 3: I'm observing significant degradation of my aminothiazole during my reaction or workup.

Immediate Steps:

  • Analyze Reaction Mixture: Use TLC or LC-MS to monitor the reaction not just for the formation of the product, but also for the disappearance of your starting material and the appearance of new, unidentified spots which could be degradation products.

  • Modify Workup: If degradation is suspected during workup, try to minimize the duration of the workup steps and avoid excessive exposure to air and light.

Root Cause Analysis & Prevention:

  • Cause: The reaction conditions themselves (e.g., elevated temperature, presence of oxidizing reagents) or the workup procedure (e.g., prolonged exposure to air during extractions) can cause degradation. Basic amines can be particularly susceptible during aqueous workups.

  • Prevention:

    • Reaction Under Inert Atmosphere: If not already doing so, run your reaction under a nitrogen or argon atmosphere.

    • Degassed Reagents and Solvents: Ensure all solvents and liquid reagents are degassed before addition to the reaction mixture.

    • Modified Aqueous Workup: During the workup of basic aminothiazole products, minimize the time the compound is in the organic phase exposed to air. If you need to remove other amine impurities, consider a wash with 10% aqueous copper(II) sulfate as a milder alternative to an acidic wash, especially if your product is acid-sensitive.[10]

    • Purification Considerations: When performing column chromatography, use degassed solvents and try to minimize the time the compound is on the column. Some degradation can occur on silica gel, which can be slightly acidic. If your compound is particularly sensitive, consider using neutral alumina or a different purification method.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reason for the yellow/brown discoloration? A1: The discoloration is due to the formation of a mixture of degradation products that absorb visible light. While the exact structures can be complex and varied, they often arise from oxidation of the thiazole ring and the amino group. This can lead to the formation of N-oxides, sulfoxides, or even ring-opened byproducts. These oxidized species often have more extended conjugation than the parent aminothiazole, shifting their light absorption into the visible spectrum.[4]

Q2: How can I set up an inert atmosphere in my lab for handling aminothiazoles? A2: A simple and effective method for many applications is to use a balloon filled with nitrogen or argon. The basic procedure involves flame-drying your glassware to remove moisture, allowing it to cool under a stream of inert gas, and then maintaining a positive pressure of the inert gas from the balloon throughout your experiment. For more sensitive applications or long-term storage, a glovebox is ideal. A detailed protocol for setting up an inert atmosphere is provided in the "Experimental Protocols" section below.

Q3: Is it better to store my aminothiazole as a solid or in solution? A3: For long-term storage, it is always best to store the compound as a solid under an inert atmosphere, protected from light and at a low temperature.[6] Solutions are much more prone to degradation due to the presence of dissolved oxygen and increased molecular mobility. Solutions should ideally be prepared fresh for each experiment.

Q4: Can I use a discolored solution of an aminothiazole for my experiment? A4: It is strongly discouraged. The discoloration indicates the presence of impurities, which can interfere with your experiment or assay, leading to inaccurate and irreproducible results. The concentration of your active compound will also be lower than intended. Always check the purity of a discolored solution with an analytical technique like HPLC before use.[1]

Q5: Are all aminothiazole derivatives equally unstable? A5: No, the stability can be highly dependent on the substituents on the thiazole ring. Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation. Conversely, strategic placement of certain groups can improve stability. For example, blocking the 5-position of the thiazole ring has been suggested as a strategy to reduce reactivity.[6]

Visualizing the Degradation Pathway and Prevention Strategy

Diagram 1: Key Factors Leading to Aminothiazole Degradation

cluster_causes Primary Causes of Degradation cluster_compound Aminothiazole Compound cluster_effects Observed Effects Atmospheric Oxygen Atmospheric Oxygen Aminothiazole Aminothiazole Atmospheric Oxygen->Aminothiazole UV/Visible Light UV/Visible Light UV/Visible Light->Aminothiazole Elevated Temperature Elevated Temperature Elevated Temperature->Aminothiazole Non-optimal pH Non-optimal pH Non-optimal pH->Aminothiazole Oxidation Oxidation Aminothiazole->Oxidation Discoloration Discoloration Oxidation->Discoloration Loss of Purity Loss of Purity Discoloration->Loss of Purity

Caption: Key environmental factors that contribute to the degradation of aminothiazole compounds.

Diagram 2: Workflow for Preventing Aminothiazole Degradation

cluster_storage_protocol Storage Protocol cluster_use_protocol Experimental Protocol start Start: Handling Aminothiazole storage_type Storage or Immediate Use? start->storage_type storage Long-Term Storage storage_type->storage Storage use Immediate Use storage_type->use Use store_solid Store as Solid storage->store_solid degas_solvents Degas Solvents use->degas_solvents inert_storage Inert Atmosphere (Ar/N2) store_solid->inert_storage light_protect_storage Amber Vial / Dark inert_storage->light_protect_storage temp_control_storage Refrigerate / Freeze light_protect_storage->temp_control_storage end End: Stable Compound temp_control_storage->end inert_reaction Inert Atmosphere (Ar/N2) degas_solvents->inert_reaction add_antioxidant Consider Antioxidant (BHT) inert_reaction->add_antioxidant light_protect_reaction Protect from Light add_antioxidant->light_protect_reaction light_protect_reaction->end

Caption: A decision-making workflow for the proper handling and storage of aminothiazoles.

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere for a Reaction (Nitrogen/Argon Balloon Method)

This protocol describes a standard and accessible method for running a reaction under an inert atmosphere.

Materials:

  • Round-bottom flask and other necessary glassware

  • Rubber septum

  • Nitrogen or argon gas cylinder with a regulator

  • Balloon

  • Needles (e.g., 21-gauge)

  • Heat gun or oven

Procedure:

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 125°C overnight) or by flame-drying with a heat gun under vacuum. This removes adsorbed water.

  • Assemble Apparatus: Quickly assemble the hot glassware (e.g., flask with a stir bar and condenser) and cap the openings with rubber septa.

  • Purge with Inert Gas: Insert a needle connected to the inert gas line through the septum. Insert a second "exit" needle to allow the air in the flask to be displaced.

  • Flush the System: Allow the inert gas to flow through the system for at least 5-10 minutes. If using argon, which is denser than air, you can place the exit needle at the top of the apparatus. For nitrogen, a more thorough flush is needed.

  • Prepare the Balloon: While the system is flushing, fill a balloon with the inert gas from the cylinder. Twist the balloon and attach a needle to its opening, securing it tightly.

  • Maintain Positive Pressure: Remove the gas inlet needle from the septum and replace it with the needle attached to the gas-filled balloon. Remove the exit needle. The balloon will now maintain a slight positive pressure of inert gas in the flask, preventing air from entering.

  • Add Reagents: Liquid reagents can now be added via syringe through the septum. Ensure syringes are dry and flushed with inert gas before drawing up any air-sensitive reagents. Solids can be added quickly by briefly removing a septum and adding the solid under a positive flow of inert gas from the gas line (a "nitrogen blanket").

Protocol 2: Preparation of a Stabilized Aminothiazole Stock Solution

This protocol provides a method for preparing a stock solution with enhanced stability for use in screening or other applications where the solution may not be used immediately.

Materials:

  • Aminothiazole compound

  • Anhydrous, high-purity solvent (e.g., DMSO)

  • Butylated hydroxytoluene (BHT)

  • Amber vial with a septum cap

  • Inert gas source (nitrogen or argon)

Procedure:

  • Degas the Solvent: Take the required volume of solvent in a flask and sparge it with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Solution: In the degassed solvent, prepare a concentrated stock solution of BHT (e.g., 10 mg/mL).

  • Weigh Compound: In an amber vial, weigh the required amount of the aminothiazole compound.

  • Dissolve Under Inert Atmosphere: Flush the vial containing the solid with inert gas. Using a syringe, add the degassed solvent to the vial to dissolve the compound.

  • Add Antioxidant: Add a small volume of the BHT stock solution to achieve a final BHT concentration of 0.05% (w/v). For example, to a 10 mL final volume, add 50 µL of a 100 mg/mL BHT stock.

  • Seal and Store: Flush the headspace of the vial with inert gas one more time before tightly sealing the septum cap. Store the vial at the recommended temperature (e.g., 2-8°C or -20°C), protected from light.

References

  • BenchChem. (2025). Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution. BenchChem Technical Support.
  • Das, B., & Rao, Y. K. (2012). L-Ascorbic acid in Organic Synthesis: An Overview. Current Organic Chemistry, 16(1), 48-67.
  • Das, A., et al. (2020). Ascorbic Acid-mediated Reactions in Organic Synthesis.
  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2017). ChemMedChem.
  • Vance, A. L., Zifer, T., Zhou, X., & Krafcik, K. L. Aminothiazole-derived chromophore with λ max 550 nm.
  • Not Voodoo. (n.d.). Workup for Removing Amines.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022).
  • BenchChem. (2026). Technical Support Center: Oxidative Degradation of Amine-Based Compounds. BenchChem.
  • BenchChem. (2026). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. BenchChem.
  • Parmar, A., & Sharma, S. (2023). Vitamin C (Ascorbic Acid). In StatPearls.
  • Chemistry of ascorbic acid. In Wikipedia.
  • Copper/Ascorbic Acid Dyad as a Catalytic System for Selective Aerobic Oxidation of Amines. (2009). Organic Letters.
  • Mahmood Kamali. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
  • Inhibition of amine oxidation. (2012).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research.
  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). (2021). DOE Technical Report.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. (2023). RSC Publishing.
  • 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (2019). Bioorganic & Medicinal Chemistry Letters.
  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2021). Molecules.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. BenchChem.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2016). Molecules.
  • Synthesis of Poly(2-aminothiazole) for Selective Removal of Hg(II) in Aqueous Solutions. (2016). Industrial & Engineering Chemistry Research.
  • How ascorbic acid helps mitigate nitrosamine risk in drug products. (n.d.). dsm-firmenich Health, Nutrition & Care.
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). Journal of Organic Chemistry.
  • Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Research in Chemistry.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • A robust aminothiazole-based colorimetric sensor for visual detection of Fe3+ ions in environmental and pharmaceutical samples. (2023). Scientific Reports.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemical Research in Toxicology.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemico-Biological Interactions.
  • A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025). BenchChem.
  • Utilizing l-Ascorbic Acid to Inhibit Adverse Oxidation and Enhance Denitration Efficiency during Sulfite Solution Absorption of NO2: Mechanism and Process Parameters. (2024). ACS Omega.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis.
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • Amine column degradation. (2009).
  • Vitamin C fails to protect amino acids and lipids from oxidation during acute inflammation. (2006). Free Radical Biology and Medicine.

Sources

Optimization

Challenges in scaling up nucleophilic aromatic substitution for thiazoles

Welcome to the Technical Support and Troubleshooting Center for thiazole functionalization. As process chemists and drug development professionals, you know that transitioning a Nucleophilic Aromatic Substitution (SNAr)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for thiazole functionalization. As process chemists and drug development professionals, you know that transitioning a Nucleophilic Aromatic Substitution (SNAr) from a discovery fume hood to a pilot plant introduces severe mass transfer, thermodynamic, and safety bottlenecks.

This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you troubleshoot and successfully scale up SNAr reactions on thiazole substrates.

Mechanistic Grounding: The Thiazole SNAr Profile

To troubleshoot scale-up issues, we must first understand the intrinsic electronic properties of the thiazole ring. Thiazoles exhibit significant pi-electron delocalization. The calculated pi-electron density dictates that C5 is the primary site for electrophilic attack , while C2 is highly activated for nucleophilic attack [1].

When a halogen is positioned at C2, the adjacent nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer complex during the rate-determining step of the SNAr reaction.

SNAr_Mechanism SM 2-Halothiazole + Nucleophile TS1 Nucleophilic Attack (Rate-Determining) SM->TS1 MC Meisenheimer Complex (Stabilized by N3) TS1->MC TS2 Leaving Group Expulsion MC->TS2 Prod 2-Substituted Thiazole + Halide TS2->Prod

Diagram 1: SNAr mechanism at the C2 position of thiazole via a Meisenheimer complex.

Troubleshooting Guide: Scale-Up Challenges

When moving from a 10-gram to a 1-kilogram scale, the physical dynamics of the reactor change. Below are the most common failure modes and their root causes.

Issue A: Variable Yields and Poor Reproducibility on Scale

Symptom: Your reaction works perfectly at 5 grams (85% yield) but drops to <10% yield with high impurity profiles at the 1 kg scale. Causality: This is almost always a mass transfer limitation caused by the choice of base. In early R&D, insoluble inorganic bases like Cs₂CO₃ are frequently used. While stirring is highly efficient in a small flask, pilot-scale reactors struggle to maintain a homogenous solid-liquid suspension. This poor mixing drastically reduces the deprotonation rate of the nucleophile, stalling the reaction and allowing side-reactions to dominate[2]. Solution: Switch to a more soluble organic base (e.g., DBU, DIPEA) or utilize phase-transfer catalysts. If inorganic bases are mandatory, transition to a highly agitated reactor or an aqueous biphasic system.

Issue B: Thermal Runaway and Pressure Spikes

Symptom: Sudden temperature spikes and dangerous pressure build-up in sealed batch reactors. Causality: SNAr reactions are highly exothermic. Furthermore, if you are using DMF as a solvent at elevated temperatures (>120 °C) with basic additives, the DMF undergoes thermal decomposition to generate dimethylamine and carbon monoxide. In a batch reactor, this outgassing causes severe pressure build-up and the generated dimethylamine acts as a competing nucleophile[3]. Solution: Transition to a Continuous Flow Reactor . Flow chemistry provides superior surface-area-to-volume ratios for instantaneous heat dissipation and safely manages pressure without headspace accumulation[3].

Issue C: Product Discoloration During Isolation

Symptom: The isolated 2-aminothiazole product turns dark brown or black during drying or storage. Causality: Electron-rich aminothiazoles (especially those with phenoxy or ether linkages) are highly susceptible to atmospheric oxidation[2]. Solution: Do not isolate the free base. Instead, trap the product as a hydrochloride (HCl) salt during the crystallization phase. The HCl salt protonates the basic nitrogen, deactivating the ring toward oxidation and drastically reducing hygroscopicity[2].

Troubleshooting_Workflow Start SNAr Scale-Up Issue Detected Q1 Thermal Runaway or Pressure Spike? Start->Q1 Q2 Yield Drop or Reproducibility Issue? Start->Q2 Sol1 Transition to Continuous Flow Reactor Q1->Sol1 Yes (e.g., DMF breakdown) Sol2 Check Base Solubility & Mass Transfer Q2->Sol2 Yes (e.g., Cs2CO3 settling) Sol3 Switch to Aqueous HPMC System Q2->Sol3 Alternative Green Route

Diagram 2: Decision tree for troubleshooting common SNAr scale-up challenges.

Self-Validating Experimental Protocols

To bypass the challenges above, our application scientists recommend the following validated methodologies for scaling up thiazole SNAr reactions.

Protocol 1: Continuous Flow SNAr (Managing Exotherms & DMF Degradation)

This method intentionally utilizes the thermal decomposition of DMF to generate dimethylamine in situ, safely performing the SNAr in a continuous flow regime to prevent pressure hazards[3].

  • Solution Preparation: Prepare a 0.25–1.0 M solution of the 2-halothiazole substrate in DMF.

  • Catalyst Injection: Inject aqueous ammonia (1.24 M in DMF) into the fluidic line. The ammonia catalyzes the decomposition of DMF into dimethylamine.

  • Reactor Parameters: Pump the mixture through a heated flow reactor coil set to 240 °C with a precise residence time of 30 minutes.

  • Validation Checkpoint: Monitor the inline pressure transducers. Self-Validation: A stable, flatline pressure profile confirms steady-state flow and complete dissolution of gases. Any pressure oscillation indicates localized boiling or pump cavitation, requiring immediate back-pressure regulator adjustment.

  • Quench & Extraction: Direct the reactor effluent into a quenching vessel containing water. Extract the product with EtOAc, dry over MgSO₄, and concentrate.

Protocol 2: Green Aqueous SNAr using HPMC (Solving Base Inefficiency)

If continuous flow is unavailable, you can solve mass transfer and solvent toxicity issues by performing the reaction in water using Hydroxypropyl Methylcellulose (HPMC) as a polymeric additive[4].

  • Micelle Formation: Dissolve 0.1 wt% HPMC in Millipore water. Stir until completely homogeneous.

  • Reagent Loading: Add equimolar amounts (1.0 equiv) of 2-halothiazole, the nucleophile (e.g., an amine), and KOH to the aqueous HPMC solution.

  • Reaction Execution: Stir vigorously at room temperature (or up to 60 °C depending on the nucleophile) for 20 to 60 minutes.

  • Validation Checkpoint: Observe the reaction mixture. Self-Validation: The mixture must form a stable, milky emulsion. If rapid phase separation occurs, the micellar environment has collapsed (usually due to high ionic strength); add an additional 0.05 wt% HPMC to restore the emulsion.

  • Isolation: Extract the product using a green organic solvent (e.g., EtOAc). The aqueous HPMC layer can be recycled for subsequent batches, drastically lowering the Process Mass Intensity (PMI)[4].

Quantitative Data: Scale-Up Metrics

The following table summarizes the expected performance metrics when transitioning from traditional batch chemistry to our recommended scale-up protocols.

Reaction ModalityScaleSolvent / Base SystemAverage YieldProcess Mass Intensity (PMI)Key Scale-Up Challenge Addressed
Traditional Batch 1 kgDMF / Cs₂CO₃7% – 85% (Highly Variable)> 150Baseline (Fails due to mass transfer & exotherm)
Batch (Optimized) 1 kgDMSO / Soluble Organic Base80% – 88%~ 120Resolves solid-liquid mixing inefficiencies.
Continuous Flow >100 g/hrDMF / Aq. NH₃ (in situ)78% – 86%~ 85Eliminates pressure hazards; safely manages exotherms.
Aqueous HPMC 50 gWater / KOH + HPMC89% – 95%< 20Eliminates toxic solvents; highly reproducible on scale.

Frequently Asked Questions (FAQs)

Q: I am reacting a 2,4-dihalothiazole. How can I ensure the nucleophile attacks the correct position? A: SNAr regioselectivity on thiazoles is heavily biased toward the C2 position. The C2 carbon is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen and sulfur atoms. You will observe near-exclusive substitution at C2 before any reaction occurs at C4 or C5[1].

Q: Why is my SNAr reaction generating a high percentage of dehalogenated byproduct instead of the substituted product? A: Dehalogenation typically occurs when the reaction pathway shifts from a pure SNAr mechanism to a Halogen-Metal Exchange or radical pathway. This is common if your nucleophile is highly basic but sterically hindered. Ensure your reaction temperature is kept as low as kinetically viable, or switch to a less sterically demanding nucleophile.

Q: Can I use standard silica gel chromatography for purification at the pilot scale? A: No. Chromatographic purification is not viable for >1 kg scale-up due to solvent waste and cost. Process chemistry dictates that you must design your reaction to allow for direct crystallization. As noted in Issue C, crystallizing the product as an HCl salt directly from the organic extract is the industry standard for thiazole derivatives[2].

Sources

Troubleshooting

Method refinement for high-purity 2-aminothiazole synthesis

Technical Support Center: High-Purity 2-Aminothiazole Synthesis Troubleshooting Guides, Mechanistic Insights, and Refined Methodologies Introduction As a Senior Application Scientist, I frequently encounter researchers s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: High-Purity 2-Aminothiazole Synthesis Troubleshooting Guides, Mechanistic Insights, and Refined Methodologies

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the classic Hantzsch thiazole synthesis. While the condensation of an α -haloketone with thiourea is a cornerstone of medicinal chemistry, achieving high-purity 2-aminothiazole—a privileged scaffold heavily utilized in anticancer, antimicrobial, and anti-inflammatory drug development[1]—requires strict control over reaction kinetics, solvent environments, and intermediate stability. This guide provides a self-validating system of refined protocols and mechanistic troubleshooting to eliminate common bottlenecks such as oligomerization, aqueous product loss, and thermal degradation.

Section 1: Mechanistic Workflow & Causality

Understanding the exact point of failure requires mapping the reaction pathway. The synthesis proceeds via nucleophilic attack of thiourea's sulfur on the α -carbon of the haloketone, followed by intramolecular cyclization and dehydration[2].

Mechanism A Ketone / Carbonyl B Halogenation (NBS/TCCA/I2) A->B C alpha-Haloketone B->C D Thiourea Nucleophilic Attack C->D E Thiouronium Intermediate D->E F Cyclization & Dehydration E->F G 2-Aminothiazole (Crude) F->G H Base Neutralization G->H I High-Purity 2-Aminothiazole H->I

Caption: Mechanistic pathway and refinement stages for 2-aminothiazole synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing massive yield losses and low-purity crystals when using aqueous chloroacetaldehyde? Causality & Refinement: 2-Aminothiazole is highly water-soluble. When the Hantzsch synthesis is conducted in an aqueous medium (which is common when using commercially available aqueous chloroacetaldehyde), the product remains dissolved in the aqueous layer, making extraction and crystallization highly inefficient[3]. Solution: Transition to an anhydrous organic solvent system. To source anhydrous monochloroacetaldehyde (MCA), utilize an MCA trimer. By depolymerizing the stable MCA trimer at 120–130°C with an acid catalyst, you generate high-purity MCA monomer in situ[3]. Reacting this monomer with thiourea in an organic solvent (like methanol or ethanol containing <5% water) allows the 2-aminothiazole to precipitate cleanly upon neutralization, boosting yields to >90% and purity to 99.9%[3].

Q2: My one-pot α -halogenation/cyclization reactions are generating toxic fumes and complex byproduct mixtures. How can I refine this? Causality & Refinement: Traditional halogenating agents like liquid bromine are harsh, non-selective, and environmentally hazardous, often leading to over-halogenation and difficult purification. Solution: Implement green solid-state halogen donors. Trichloroisocyanuric acid (TCCA) is a highly stable, safe source of electrophilic chlorine[4]. When used alongside a magnetic nanocatalyst (e.g., Ca/4-MePy-IL@ZY-Fe 3​ O 4​ ), TCCA selectively chlorinates the ketone, which immediately undergoes condensation with thiourea in the same vessel[4]. Alternatively, for aqueous green chemistry, use N-bromosuccinimide (NBS) catalyzed by β -cyclodextrin at 50°C; the hydrophobic cavity of β -cyclodextrin enhances solubility and directs the regioselectivity of the bromination without toxic solvents[5].

Q3: Thermal refluxing for 10+ hours is causing dark, oxidized impurities in my final product. How can I accelerate the cyclization? Causality & Refinement: Prolonged thermal stress degrades the thiourea and oxidizes the electron-rich thiazole ring, leading to colored impurities. Solution: You have two highly validated options:

  • Microwave-Assisted Synthesis (MWAS): Microwave irradiation at 170 W provides direct dielectric heating to the polar thiouronium intermediate, accelerating the intramolecular cyclization and reducing reaction times from hours to 5–15 minutes[2].

  • Triethylamine (NEt 3​ ) Catalysis: The addition of NEt 3​ acts as a mild, efficient base catalyst that facilitates the deprotonation steps during cyclization and dehydration. This allows the reaction to reach completion rapidly at 80°C in ethanol without byproduct formation[6].

Troubleshooting Start Issue Detected Q1 Low Yield & Water Solubility Start->Q1 Q2 Dark Oxidation Byproducts Start->Q2 Q3 Halogenation Toxicity Start->Q3 A1 Use Anhydrous MCA & Organic Solvent Q1->A1 A2 Apply Microwave or NEt3 Catalyst Q2->A2 A3 Use TCCA or Supramolecular Catalysis Q3->A3

Caption: Troubleshooting logic tree for common 2-aminothiazole synthesis issues.

Section 3: Quantitative Data Summary

The following table summarizes the performance metrics of the refined methodologies compared to the classical approach, validating the causality discussed above.

Synthesis MethodKey Reagents / CatalystsSolvent SystemTemp / TimeYield (%)Purity Profile
Classical Aqueous Hantzsch Aqueous Chloroacetaldehyde, ThioureaWater / Acetic Acid100°C / 2-4 hrs50 - 60%Low (Difficult extraction)
Anhydrous MCA Depolymerization MCA Trimer, p-Toluenesulfonic acidMethanol (<0.07% H 2​ O)50°C / 3 hrs92 - 96%99.9% (Direct precipitation)[3]
Green One-Pot (TCCA) Ketone, TCCA, Thiourea, NanocatalystEthanol80°C / 25 mins>85%High (No toxic halogen byproducts)[4]
Microwave-Assisted Ketone, Iodine, ThioureaSolvent-free / EtOH170 W / 5-15 mins80 - 99%High (Minimal thermal degradation)
Base-Catalyzed One-Pot Ketone, Iodine, Thiourea, NEt 3​ Ethanol80°C / ShortExcellentHigh (No oxidized byproducts)[6]

Section 4: Step-by-Step Experimental Protocols

Protocol A: High-Purity Synthesis via MCA Trimer Depolymerization [3] Purpose: To eliminate water-induced yield loss and achieve 99.9% purity.

  • Depolymerization: In a distillation setup, heat the monochloroacetaldehyde (MCA) trimer to 120–130°C in the presence of a catalytic amount of p-toluenesulfonic acid. Collect the distilled, high-purity anhydrous MCA monomer.

  • Reaction Setup: In a 300 mL three-neck flask equipped with a reflux condenser, combine 0.28 mol of the freshly distilled MCA monomer and 0.27 mol of solid thiourea.

  • Solvent Addition: Add 200 mL of anhydrous methanol (ensure water content is 0.07%).

  • Condensation: Stir and heat the mixture at 50°C for exactly 3 hours.

  • Neutralization & Isolation: Distill off the methanol under reduced pressure to yield 2-aminothiazole hydrochloride. Add an aqueous 20% sodium hydroxide solution to neutralize the salt. Extract the free base with diethyl ether, dry over anhydrous magnesium sulfate, and evaporate the solvent. Recrystallize from benzene or hexane to obtain 99.9% pure 2-aminothiazole.

Protocol B: Green One-Pot Synthesis using TCCA and Magnetic Nanocatalyst [4] Purpose: To perform safe, rapid α -halogenation and cyclization without toxic bromine gas.

  • Halogenation: To a solution of the acetophenone derivative (1.5 mmol) in ethanol (3.0 mL), add trichloroisocyanuric acid (TCCA) (0.5 mmol) and 0.01 g of the magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe 3​ O 4​ ).

  • Activation: Stir the mixture at 80°C for 25 minutes. Monitor via TLC to confirm complete conversion to the α -haloketone intermediate.

  • Cyclization: Add thiourea (1.0 mmol) directly to the reaction vessel and continue stirring at 80°C until TLC indicates complete consumption of the intermediate.

  • Catalyst Recovery: Apply an external magnet to the flask wall to separate and recover the nanocatalyst.

  • Purification: Add a 10% sodium bicarbonate solution to the decanted liquid to neutralize the mixture. The pure substituted 2-aminothiazole will precipitate. Filter, wash with water and ethanol, and dry in an oven.

References

  • Source: benchchem.
  • Title: A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions View supplementary material - Academia.
  • Source: nih.
  • Source: google.
  • Source: organic-chemistry.
  • Source: rsc.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking New Thiazole Derivatives Against Existing Drugs: A Comparative Guide for Researchers

In the dynamic landscape of drug discovery, the thiazole scaffold continues to emerge as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive analysis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the thiazole scaffold continues to emerge as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive analysis of novel thiazole derivatives, benchmarking their performance against established drugs in the therapeutic areas of oncology, infectious diseases, and inflammation. We delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a transparent comparison of efficacy data to empower researchers in their pursuit of next-generation therapeutics.

Section 1: Anticancer Activity: Thiazole Derivatives vs. Dasatinib and Doxorubicin

The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medicinal chemistry. Thiazole derivatives have shown considerable promise as cytotoxic agents, often targeting critical pathways in cancer progression.[1][2] In this section, we compare the in vitro cytotoxic effects of representative new thiazole derivatives with two widely used chemotherapeutic agents: Dasatinib, a multi-targeted kinase inhibitor, and Doxorubicin, a DNA-intercalating agent.

Mechanism of Action: A Tale of Two Strategies

New Thiazole Derivatives: Many novel thiazole-containing compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[3] Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing and multiplying.[2][4]

Dasatinib: This established drug is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[3][5][6] By blocking these enzymes, Dasatinib disrupts the signaling pathways that drive the growth and survival of cancer cells, particularly in certain types of leukemia.[5][7]

Doxorubicin: A cornerstone of chemotherapy for decades, Doxorubicin's primary mechanism involves intercalating into the DNA of cancer cells, thereby inhibiting topoisomerase II and preventing DNA replication and repair.[2][8][9][10] This leads to DNA damage and ultimately triggers cell death.[2][9]

Comparative Efficacy: In Vitro Cytotoxicity

To provide a quantitative comparison, we have compiled IC50 values (the concentration of a drug that inhibits 50% of cell growth) for new thiazole derivatives and the benchmark drugs against common cancer cell lines, MCF-7 (breast cancer) and HepG2 (liver cancer).

Compound/DrugCancer Cell LineIC50 (µM)Reference
New Thiazole Derivative (Compound 4i) MCF-72.86[1]
HepG25.91[1]
New Thiazole Derivative (Compound 4c) MCF-72.57[2]
HepG27.26[2]
New Thiazole-based Chalcone (Compound 12f) MCF-77.17[11]
HepG22.2[11]
Dasatinib MCF-72.1[12]
HepG2>10[13][14]
Doxorubicin MCF-70.68 - 2.5[15][16]
HepG21.3 - 12.18[16][17]

Expert Interpretation: The compiled data indicates that some new thiazole derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of Dasatinib in certain cell lines. While Doxorubicin generally shows higher potency (lower IC50), the novel thiazoles represent a promising avenue for developing targeted therapies with potentially different mechanisms and improved safety profiles. The variability in Doxorubicin's IC50 values highlights the importance of standardized experimental conditions for accurate comparisons.

Experimental Workflows

To ensure the reproducibility and validity of these findings, we provide detailed protocols for key assays used in the evaluation of anticancer agents.

Diagram: Anticancer Drug Evaluation Workflow

cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies A Cell Culture (e.g., MCF-7, HepG2) B Treatment with Thiazole Derivatives & Control Drugs A->B C MTT Assay for Cell Viability B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (Annexin V Staining) B->F D Determine IC50 Values C->D

Caption: Workflow for evaluating the anticancer properties of new compounds.

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18][19][20] The amount of formazan produced is proportional to the number of viable cells.[21][22]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the new thiazole derivatives and control drugs (e.g., Dasatinib, Doxorubicin). Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[21]

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA.[23] The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.[23][24][25]

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate at 4°C for at least 30 minutes.[26]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[26]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.[24]

This assay is used to detect and quantify apoptotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye.[14][28] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[14][27]

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with the test compounds to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[29]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.[29]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[29]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[29]

Section 2: Antimicrobial Activity: Thiazole Derivatives vs. Ampicillin and Ciprofloxacin

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial pathogens.[22][24] Here, we compare the antibacterial efficacy of novel thiazole compounds against two widely prescribed antibiotics: Ampicillin, a β-lactam antibiotic, and Ciprofloxacin, a fluoroquinolone.

Mechanism of Action: Disrupting Bacterial Survival

New Thiazole Derivatives: The antimicrobial mechanisms of thiazole derivatives are diverse. Some compounds are believed to inhibit essential bacterial enzymes, such as DNA gyrase, thereby preventing DNA replication.[30] Others may disrupt the bacterial cell membrane or interfere with other vital metabolic processes.

Ampicillin: As a β-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall.[31][32][33][34] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[31][32][33] This leads to a weakened cell wall and ultimately bacterial cell lysis.[31][32]

Ciprofloxacin: This broad-spectrum antibiotic functions by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[17][35][36][37] These enzymes are crucial for DNA replication, transcription, and repair.[35][36] By blocking their action, ciprofloxacin leads to the accumulation of DNA strand breaks and bacterial cell death.[38]

Comparative Efficacy: In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We present a comparison of MIC values for new thiazole derivatives and the benchmark antibiotics against common bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Compound/DrugBacterial StrainMIC (µg/mL)Reference
New Thiazole Derivative (Compound 12) Staphylococcus aureus125-150[9]
Escherichia coli125-150[9]
New Thiazole-based Chalcone (Compound 4) Escherichia coli17[8]
New Thiazole Derivative (Compound 1) Methicillin-resistant S. aureus (MRSA)1.3[39]
Ampicillin Staphylococcus aureus32[10]
Escherichia coli4 - 8[37]
Ciprofloxacin Staphylococcus aureus0.5 - 0.6[4][40]
Escherichia coli0.013 - 0.016[35][40]

Expert Interpretation: The data reveals that while some new thiazole derivatives show moderate antibacterial activity, others, particularly against resistant strains like MRSA, exhibit very potent activity with low MIC values.[39] Ciprofloxacin generally demonstrates the highest potency among the compared agents. However, the efficacy of novel thiazoles against drug-resistant bacteria makes them highly valuable candidates for further development.

Experimental Workflow

Diagram: Antimicrobial Activity Assessment Workflow

cluster_0 In Vitro Susceptibility Testing A Bacterial Culture (e.g., S. aureus, E. coli) B Serial Dilution of Thiazole Derivatives & Antibiotics A->B C Broth Microdilution Assay B->C D Determine MIC Values C->D

Caption: Workflow for determining the antimicrobial efficacy of new compounds.

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of twofold dilutions of the new thiazole derivatives and control antibiotics in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Section 3: Anti-inflammatory Activity: Thiazole Derivatives vs. Diclofenac and Celecoxib

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents.[41] This section compares their in vivo anti-inflammatory effects with two widely used nonsteroidal anti-inflammatory drugs (NSAIDs): Diclofenac, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Mechanism of Action: Targeting the Inflammatory Cascade

New Thiazole Derivatives: The anti-inflammatory mechanisms of thiazole derivatives are varied. Some have been shown to inhibit cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, thereby reducing the production of pro-inflammatory prostaglandins.[41] Others may exert their effects through different pathways, such as the inhibition of other inflammatory mediators.

Diclofenac: Diclofenac is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[30][41] By blocking these enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

Celecoxib: As a selective COX-2 inhibitor, celecoxib primarily targets the COX-2 enzyme, which is upregulated at sites of inflammation.[1][11][40] This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1, which is involved in protecting the stomach lining.[11]

Comparative Efficacy: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[13][39]

Compound/DrugDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
New Phenyl Thiazole Derivative (Compound 3c) 20Appreciable activity3[5]
New Thiazole Thione Derivative 50Significant activity1, 3, 5[21]
Diclofenac 10~50-603[32]
30Significant inhibition3
Celecoxib 10Significant reduction4[28][31]
50~586

Expert Interpretation: The data from in vivo studies indicates that new thiazole derivatives can exhibit significant anti-inflammatory activity, with some compounds showing efficacy comparable to established NSAIDs like diclofenac and celecoxib. The dose- and time-dependent effects highlight the importance of thorough preclinical evaluation to determine the optimal therapeutic window for these novel compounds.

Experimental Workflow

Diagram: Anti-inflammatory Activity Assessment Workflow

cluster_0 In Vivo Anti-inflammatory Assay A Animal Grouping (e.g., Wistar rats) B Oral Administration of Thiazole Derivatives & Control Drugs A->B C Induction of Paw Edema (Carrageenan Injection) B->C D Measurement of Paw Volume C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Workflow for assessing the in vivo anti-inflammatory activity of new compounds.

This is a widely used animal model for screening the acute anti-inflammatory effects of drugs.[13][39]

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Animal Grouping: Randomly divide the rats into groups (n=6 per group), including a vehicle control group, positive control groups (e.g., Diclofenac, Celecoxib), and test groups for the new thiazole derivatives at various doses.

  • Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group at each time point.

Conclusion: The Promising Future of Thiazole Derivatives

This comparative guide underscores the significant therapeutic potential of novel thiazole derivatives across diverse pharmacological areas. The data presented demonstrates that these compounds can exhibit efficacy comparable to, and in some cases, advantages over, established drugs. Their diverse mechanisms of action offer opportunities for developing targeted therapies and addressing the challenges of drug resistance. The detailed experimental protocols provided herein are intended to facilitate the rigorous and reproducible evaluation of these promising new chemical entities, paving the way for their translation from the laboratory to the clinic.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ampicillin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. (2023, June 30). Retrieved from [Link]

  • Diclofenac: an update on its mechanism of action and safety profile - PubMed. (2010, July 15). Retrieved from [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved from [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

  • Inhibition of carrageenan-induced paw edema in rats by diclofenac and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Anti-inflammatory Properties of 4-(4-Methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione Derivatives by Carrageenan Method in Mice | Semantic Scholar. (2015, January 15). Retrieved from [Link]

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. (n.d.). Retrieved from [Link]

  • Ampicillin - StatPearls - NCBI Bookshelf - NIH. (2023, August 28). Retrieved from [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (2022, September 30). Retrieved from [Link]

  • Dasatinib reverses the multidrug resistance of breast cancer MCF-7 cells to doxorubicin by downregulating P-gp expression via inhibiting the activation of ERK signaling pathway - PMC. (n.d.). Retrieved from [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. (n.d.). Retrieved from [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells - Spandidos Publications. (2014, April 7). Retrieved from [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20). Retrieved from [Link]

  • What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC. (n.d.). Retrieved from [Link]

  • Dasatinib - Liv Hospital. (2026, February 23). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Diclofenac: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, August 17). Retrieved from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (2025, November 5). Retrieved from [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin*) ORAL SUSPENSION - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Anti-Inflammatory Potential of Brucea javanica Fruit - Journal of Drug Delivery and Therapeutics. (n.d.). Retrieved from [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved from [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib towards human MDA - ResearchGate. (n.d.). Retrieved from [Link]

  • Dasatinib: MedlinePlus Drug Information. (2025, February 15). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Guide to Target Protein Docking and Efficacy of Ethyl 2-amino-thiazole-4-carboxylate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction: The Thiazole Scaffold in Rational Drug Design The 2-aminothiazole core is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The Thiazole Scaffold in Rational Drug Design

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, offering a highly versatile platform for structural functionalization. Specifically, ethyl 2-amino-thiazole-4-carboxylate provides three critical vectors for derivatization: the nucleophilic 2-amino group for amide or Schiff base coupling, the thiazole nitrogen for hydrogen bonding, and the 4-carboxylate ester for hydrophobic pocket occupation or subsequent hydrolysis [1].

This guide objectively compares the performance of ethyl 2-amino-thiazole-4-carboxylate derivatives across three distinct therapeutic targets—Beta-catenin (oncology), Multitarget Kinases (oncology), and UDP-N-acetylmuramate/L-alanine ligase (antimicrobial)—providing actionable insights and self-validating experimental workflows for drug discovery professionals.

Target Performance & Mechanistic Causality

Oncology: Beta-catenin Inhibition (Colorectal Cancer)

Beta-catenin is a core component of the Wnt signaling pathway. Its aberrant accumulation leads to uncontrolled cellular proliferation in colorectal cancers. By coupling the 2-aminothiazole scaffold with phthalimide-protected amino acids, researchers have synthesized highly active derivatives, notably Compound 5a (acetamido) and 5b (phenylpropanamido) [2].

  • Mechanistic Causality: The bulky, lipophilic phthalimide group enhances cell membrane permeability, while the thiazole core anchors the molecule within the beta-catenin binding groove via critical hydrogen bonding. The ethyl carboxylate group occupies adjacent hydrophobic sub-pockets, preventing the protein from interacting with downstream transcription factors.

  • Performance: In in vitro enzymatic assays, Compound 5a demonstrated an IC50 of 0.72 µM against HCT-116 colorectal cancer cells, nearly matching the standard chemotherapeutic Methotrexate (0.70 µM) [2].

Oncology: Multikinase Inhibition (Cisplatin-Resistant Cancers)

Resistance to platinum-based therapies necessitates the development of multikinase inhibitors. Amino acid conjugates of the ethyl 2-amino-thiazole-4-carboxylate scaffold (e.g., Compound S3c) have been evaluated against a panel of kinases including PDGFR, c-KIT, and ALK [3].

  • Mechanistic Causality: The conformational flexibility of the amino acid linker allows the thiazole derivative to adopt multiple geometries, satisfying the distinct spatial requirements of the ATP-binding pockets across different kinases. This "network-based" targeting prevents the tumor cell from bypassing a single inhibited pathway.

  • Performance: Compound S3c exhibited exceptional binding affinities (-8.1 kcal/mol for c-KIT) and maintained potent efficacy even in cisplatin-resistant cell lines (IC50 = 11.52 µM) [3].

Antimicrobial: UDP-N-acetylmuramate/L-alanine Ligase (MurC) Inhibition

Targeting bacterial cell wall synthesis remains a paramount strategy in combating multidrug-resistant (MDR) strains. The MurC enzyme catalyzes the addition of L-alanine to UDP-N-acetylmuramate. Schiff base derivatives of ethyl 2-amino-thiazole-4-carboxylate (e.g., Compounds 2a and 2b) act as competitive inhibitors [4].

  • Mechanistic Causality: The azomethine (Schiff base) linkage restricts bond rotation, locking the molecule into a rigid, bioactive conformation. This conformation mimics the natural substrate's transition state, allowing the thiazole nitrogen and substituted hydroxyl groups to form strong hydrogen bonds with the MurC active site residues.

  • Performance: Compound 2b showed a high binding affinity (-7.6 kcal/mol) against MurC (PDB ID: 1GQQ) and significant antifungal activity against Candida glabrata (21.0 mm zone of inhibition) [4].

Quantitative Data Comparison

The following table synthesizes the performance metrics of the key derivatives discussed above, establishing a clear baseline for comparative analysis.

Derivative ClassLead CompoundPrimary Target ProteinBinding Affinity (kcal/mol)Biological Efficacy (IC50 / MIC / ZOI)Reference Standard
Phthalimide-Amide 5aBeta-cateninN/A (Enzyme Assay)IC50 = 0.72 µM (HCT-116 cells)Methotrexate (0.70 µM)
Amino Acid Conjugate S3cc-KIT / ALK / PDGFR-8.1 (c-KIT)IC50 = 11.52 µM (Resistant cells)Cisplatin
Schiff Base 2bMurC Ligase (1GQQ)-7.6ZOI = 21.0 mm (C. glabrata)Nystatin (19.1 mm)
Schiff Base 2aMurC Ligase (1GQQ)-7.4ZOI = 20.0 mm (C. albicans)Nystatin (19.3 mm)

(Note: ZOI = Zone of Inhibition; MIC = Minimum Inhibitory Concentration)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. Do not proceed to biological evaluation without confirming chemical purity, as unreacted precursors will yield false positives.

Protocol A: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate Core
  • Reaction Setup: Dissolve ethyl bromopyruvate (0.05 mol) and thiourea (0.10 mol) in 50 mL of absolute ethanol [3].

  • Reflux: Heat the mixture to reflux for 24 hours. Causality: The extended reflux ensures complete cyclization of the intermediate acyclic thioamide into the thermodynamically stable thiazole ring.

  • Validation Checkpoint (TLC): Monitor reaction progress using Thin Layer Chromatography (Ethyl Acetate : Petroleum Ether, 3:1). A single new spot must replace the precursor spots.

  • Isolation: Concentrate the mixture in vacuo, pour into ice water, and adjust to pH 10 using 2N NaOH. Filter the resulting light brown precipitate and recrystallize to ensure >98% purity before derivatization.

Protocol B: Molecular Docking Workflow (AutoDock Vina)
  • Protein Preparation: Retrieve the target crystal structure (e.g., MurC, PDB ID: 1GQQ) from the RCSB Protein Data Bank. Remove co-crystallized water molecules and native ligands. Add polar hydrogens and Kollman charges to establish the correct electrostatic environment for docking [4].

  • Ligand Preparation: Sketch the thiazole derivatives, optimize their 3D geometry using MMFF94 force fields, and assign Gasteiger charges.

  • Grid Generation: Define the search space coordinates (e.g., x=42.396, y=47.393, z=84.654 for MurC) encompassing the known active site. Causality: Restricting the grid box to the active site prevents computationally expensive and biologically irrelevant allosteric binding predictions.

  • Execution & Scoring: Run AutoDock Vina. Validate the system by re-docking the native co-crystallized ligand; the Root Mean Square Deviation (RMSD) must be <2.0 Å to confirm the protocol's predictive accuracy.

Protocol C: In Vitro MTT Antiproliferative Assay
  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Treatment: Expose cells to varying concentrations of the synthesized thiazole derivatives (e.g., 0.1 to 100 µM) for 72 hours. Include Methotrexate as a positive control and DMSO (vehicle) as a negative control [2].

  • Viability Measurement: Add MTT reagent (5 mg/mL). Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals. Dead cells will not.

  • Quantification: Solubilize the crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Mechanistic & Workflow Visualizations

G Wnt Wnt Signal Receptor Frizzled Receptor Wnt->Receptor Activates Destruction Destruction Complex (APC/Axin/GSK3) Receptor->Destruction Inhibits BetaCat Beta-Catenin Destruction->BetaCat Degrades Nucleus Transcription (Proliferation) BetaCat->Nucleus Translocates Inhibitor Thiazole Derivative (Comp 5a/5b) Inhibitor->BetaCat Binds & Inhibits

Wnt/Beta-catenin signaling pathway and targeted inhibition by thiazole derivatives.

G LigPrep Ligand Preparation (3D Conformation & Charges) Dock Molecular Docking (AutoDock Vina) LigPrep->Dock ProtPrep Protein Preparation (Target PDB Structure) Grid Grid Generation (Active Site Mapping) ProtPrep->Grid Grid->Dock Score Scoring & Analysis (Binding Energy kcal/mol) Dock->Score

Standardized molecular docking workflow for evaluating thiazole-protein binding affinities.

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents Pakistan Journal of Pharmaceutical Sciences URL:[Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation Drug Design, Development and Therapy (Dove Medical Press) URL:[Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking BMC Chemistry URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-thiazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.